molecular formula C7H10O B1594827 1-Methoxy-1,3-cyclohexadiene CAS No. 2161-90-2

1-Methoxy-1,3-cyclohexadiene

Número de catálogo: B1594827
Número CAS: 2161-90-2
Peso molecular: 110.15 g/mol
Clave InChI: LNRUJSUKKBJFOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methoxy-1,3-cyclohexadiene is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-methoxycyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRUJSUKKBJFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072015
Record name Cyclohexadiene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-90-2, 69912-91-0
Record name 1-Methoxy-1,3-cyclohexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2161-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxycyclohexa-1,3-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexadiene, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069912910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexadiene, 1-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexadiene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxycyclohexa-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methoxycyclohexadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Key Synthetic Intermediate: The Discovery and Historical Preparation of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-cyclohexadiene, a substituted cyclic diene, has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cycloaddition reactions. Its utility is underscored by its role as a precursor in the synthesis of natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical preparation of this important compound, detailing the seminal two-step synthetic strategy involving the Birch reduction of anisole (B1667542) followed by the isomerization of the resulting 1-methoxy-1,4-cyclohexadiene. This document adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols from foundational literature, and providing a visual representation of the synthetic workflow.

The Foundational Two-Step Synthesis

The discovery and development of a reliable synthetic route to this compound are intrinsically linked to the pioneering work of Australian chemist Arthur J. Birch. The historical preparation is not a direct synthesis but rather a two-step process:

  • Birch Reduction of Anisole: The initial step involves the partial reduction of anisole (methoxybenzene) using a dissolving metal reduction, now famously known as the Birch reduction. This reaction selectively reduces the aromatic ring to yield 1-methoxy-1,4-cyclohexadiene.

  • Isomerization: The non-conjugated diene obtained from the Birch reduction is then isomerized to the more thermodynamically stable conjugated diene, this compound.

This sequence remains a fundamental and widely practiced method for the preparation of this key synthetic intermediate.

Quantitative Data from Historical Preparations

The following table summarizes the key quantitative data associated with the historical two-step synthesis of this compound, compiled from foundational literature.

StepReactionReagentsProductYield (%)Boiling Point (°C/mmHg)Refractive Index (n²⁰/D)
1Birch ReductionAnisole, Na, liq. NH₃, EtOH1-Methoxy-1,4-cyclohexadiene~85148-1501.475
2Isomerization1-Methoxy-1,4-cyclohexadiene, TsOH (catalyst)This compoundHigh40/151.488

Experimental Protocols from Foundational Literature

The following protocols are based on the original methods described in the pioneering work of A.J. Birch and his collaborators.

Step 1: Preparation of 1-Methoxy-1,4-cyclohexadiene via Birch Reduction of Anisole

This procedure is adapted from the general methods developed by A.J. Birch for the reduction of aromatic ethers.

Materials:

Procedure:

  • A three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel is set up in a well-ventilated fume hood.

  • Anhydrous liquid ammonia (approximately 250 mL per 0.5 mol of anisole) is condensed into the flask.

  • Anisole (1.0 equivalent) dissolved in absolute ethanol (2.5 equivalents) is added to the stirred liquid ammonia.

  • Small pieces of sodium metal (2.5 equivalents) are added portion-wise to the reaction mixture, maintaining a deep blue color. The addition is continued until the blue color persists for at least 30 minutes.

  • The reaction is quenched by the cautious addition of a saturated aqueous solution of ammonium chloride until the blue color is discharged.

  • The ammonia is allowed to evaporate overnight in the fume hood.

  • The remaining residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the crude 1-methoxy-1,4-cyclohexadiene is purified by fractional distillation.

Step 2: Isomerization of 1-Methoxy-1,4-cyclohexadiene to this compound

This protocol is based on the work of A.J. Birch and K.P. Dastur on the catalytic conversion of 1-methoxycyclohexa-1,4-dienes to their 1,3-isomers.[1]

Materials:

  • 1-Methoxy-1,4-cyclohexadiene (from Step 1)

  • p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • 1-Methoxy-1,4-cyclohexadiene (1.0 equivalent) is dissolved in anhydrous diethyl ether.

  • A catalytic amount of p-toluenesulfonic acid (approximately 0.01 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by a suitable method (e.g., GC or TLC) for the disappearance of the starting material.

  • Upon completion of the reaction, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with water and brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Logical Workflow of the Historical Synthesis

The following diagram illustrates the logical progression of the historical synthesis of this compound.

historical_synthesis_of_1_methoxy_1_3_cyclohexadiene Historical Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Birch Reduction cluster_step2 Step 2: Isomerization Anisole Anisole (Methoxybenzene) Birch_Reduction Birch Reduction (Na, liq. NH₃, EtOH) Anisole->Birch_Reduction Intermediate 1-Methoxy-1,4-cyclohexadiene (Non-conjugated diene) Birch_Reduction->Intermediate Isomerization Catalytic Isomerization (e.g., TsOH) Intermediate->Isomerization Final_Product This compound (Conjugated diene) Isomerization->Final_Product

Caption: Workflow of the historical two-step synthesis.

Conclusion

The discovery and development of the synthesis of this compound, rooted in the foundational work of A.J. Birch, represent a significant milestone in organic chemistry. The two-step process, commencing with the Birch reduction of anisole and culminating in the isomerization of the resulting diene, provides a robust and enduring method for accessing this valuable synthetic intermediate. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and professionals, enabling the effective application of this historical yet highly relevant synthetic transformation in contemporary research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methoxy-1,3-cyclohexadiene, a versatile reagent in organic synthesis. This document details its key physicochemical characteristics, spectroscopic data, and typical reactivity, with a focus on its application in cycloaddition reactions. Detailed experimental protocols for its synthesis, purification, and characterization are provided to assist researchers in its practical application.

Introduction

This compound is a cyclic enol ether that serves as a valuable building block in organic synthesis. Its conjugated diene system, activated by the electron-donating methoxy (B1213986) group, makes it a highly reactive component in various transformations, most notably the Diels-Alder reaction. This reactivity, coupled with the potential for post-reaction modification of the enol ether moiety, allows for the stereocontrolled synthesis of complex cyclic architectures, which are prevalent in numerous natural products and pharmaceutically active compounds. This guide aims to consolidate the essential technical information regarding this compound to facilitate its effective use in a research and development setting.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O[1][2]
Molecular Weight 110.15 g/mol [1][3]
Appearance Colorless to yellow liquid
Boiling Point 40 °C at 15 mmHg[1][4]
Density 0.929 g/mL at 25 °C[1][4]
Refractive Index (n²⁰/D) 1.488[1][4]
Flash Point 27 °C (80.6 °F) - closed cup[1]
CAS Number 2161-90-2[1][2]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data and ObservationsReference(s)
¹H NMR Spectra available, showing characteristic peaks for vinyl and methoxy protons.[3]
¹³C NMR Spectra available, confirming the carbon skeleton.[3][5]
Infrared (IR) Spectroscopy Vapor phase and FTIR spectra are available.[3]
Mass Spectrometry (GC-MS) Mass spectrum available, with a top peak at m/z 110.[3][6]
Kovats Retention Index Standard non-polar: 904; Standard polar: 1250, 1253.[3]

Synthesis and Purification

This compound is typically synthesized from anisole (B1667542) via a two-step process: Birch reduction to form the thermodynamically less stable 1-methoxy-1,4-cyclohexadiene, followed by isomerization to the desired conjugated 1,3-diene.

Experimental Protocol: Synthesis of this compound

Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry-ice condenser, a gas inlet for ammonia (B1221849), and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Ammonia Condensation: The flask is cooled to -78 °C using a dry ice/acetone bath, and anhydrous liquid ammonia is condensed into the flask.

  • Metal Dissolution: Small pieces of sodium or lithium metal are added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

  • Substrate Addition: A solution of anisole in a suitable co-solvent (e.g., anhydrous ethanol (B145695) or tert-butanol) is added dropwise from the addition funnel. The rate of addition is controlled to maintain the blue color of the solution.

  • Reaction Quenching: After the addition is complete, the reaction is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the careful addition of a proton source, such as absolute ethanol or a saturated aqueous solution of ammonium (B1175870) chloride, until the blue color disappears.

  • Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between an organic solvent (e.g., diethyl ether or pentane) and water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield crude 1-methoxy-1,4-cyclohexadiene.

Step 2: Isomerization to this compound

The isomerization of 1-methoxy-1,4-cyclohexadiene to the more stable this compound can be achieved using a catalytic amount of a strong base or a transition metal catalyst.

  • Base-Catalyzed Isomerization: The crude 1-methoxy-1,4-cyclohexadiene is treated with a catalytic amount of a strong base, such as potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is stirred at room temperature and monitored by GC or TLC until completion.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with a non-polar organic solvent. The combined organic layers are washed with water and brine, dried, and the solvent is removed. The resulting crude this compound is then purified by vacuum distillation.

Purification

Fractional distillation under reduced pressure is the most common method for purifying this compound.[1] Due to its sensitivity to acid, care should be taken to use neutral glassware.

Synthesis_Workflow Anisole Anisole Birch_Reduction Birch Reduction (Na or Li, liq. NH3, EtOH) Anisole->Birch_Reduction Intermediate 1-Methoxy-1,4-cyclohexadiene Birch_Reduction->Intermediate Isomerization Isomerization (Base or Transition Metal Catalyst) Intermediate->Isomerization Final_Product This compound Isomerization->Final_Product Purification Vacuum Distillation Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The primary application of this compound is in the Diels-Alder reaction, where it serves as an electron-rich diene.

Diels-Alder Reaction

This compound readily undergoes [4+2] cycloaddition with a variety of electron-deficient dienophiles to form substituted cyclohexene (B86901) derivatives.[7] The methoxy group directs the regioselectivity of the reaction and the resulting enol ether in the adduct can be readily hydrolyzed to a ketone, providing a versatile synthetic handle for further transformations.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)
  • Reaction Setup: A solution of this compound (1.0 equivalent) in a dry, inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Dienophile Addition: Maleic anhydride (1.0 equivalent) is added to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to a gentle reflux and the progress is monitored by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Diels_Alder_Reaction Diene This compound Reaction [4+2] Cycloaddition (Heat) Diene->Reaction Dienophile Maleic Anhydride Dienophile->Reaction Adduct Diels-Alder Adduct Reaction->Adduct Hydrolysis Hydrolysis (aq. Acid) Adduct->Hydrolysis Final_Product Cyclohexene Derivative Hydrolysis->Final_Product

Caption: General workflow for a Diels-Alder reaction.

Spectroscopic Characterization Protocols

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are generalized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Expected signals include those for the methoxy group (singlet), and the vinylic and allylic protons of the cyclohexadiene ring (multiplets).

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. The spectrum will show distinct signals for the methoxy carbon and the six carbons of the cyclohexadiene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). Key expected absorptions include C-H stretching (alkene and alkane), C=C stretching of the conjugated diene, and C-O stretching of the enol ether.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

  • GC Parameters: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

  • MS Parameters: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and characteristic fragment ions.

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis

Caption: Analytical workflow for characterization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive diene for the synthesis of functionalized six-membered rings. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the effective and safe utilization of this important chemical intermediate.

References

An In-Depth Technical Guide to 1-Methoxy-1,3-cyclohexadiene: Synthesis, Properties, and Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IdentifierValue
Chemical Name 1-Methoxy-1,3-cyclohexadiene
CAS Number 2161-90-2
Molecular Formula C₇H₁₀O[1][2][3][4][][6]
Molecular Weight 110.15 g/mol [4][][6]
Synonyms 2,3-Dihydroanisole, 1-Methoxycyclohexa-1,3-diene

Introduction

This compound is a cyclic enol ether that serves as a versatile and highly reactive building block in organic synthesis. Its electron-rich diene system makes it an excellent participant in various cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity profile has established it as a key intermediate in the stereoselective synthesis of complex carbocyclic and heterocyclic frameworks, which are often core structures in natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental methodologies for the modern synthetic chemist.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Appearance Colorless oil
Boiling Point 40 °C at 15 mmHg[4]
Density 0.929 g/mL at 25 °C[4][]
Refractive Index (n20/D) 1.488[4]
¹H NMR (CDCl₃, ppm) δ 5.85 (m, 1H), 5.55 (m, 1H), 4.85 (t, 1H), 3.55 (s, 3H), 2.20 (m, 4H)
¹³C NMR (CDCl₃, ppm) δ 152.5, 125.0, 120.5, 95.0, 54.0, 26.0, 22.5
Infrared (IR, neat, cm⁻¹) 2930, 1660, 1600, 1210
Mass Spectrum (EI, m/z) 110 (M+), 95, 79, 67[7]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its subsequent use in a representative Diels-Alder reaction are provided below.

Synthesis of this compound via Birch Reduction of Anisole (B1667542) and Subsequent Isomerization

This two-step procedure is a common and effective method for the preparation of this compound from readily available starting materials.

Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene

  • Materials: Anisole, liquid ammonia (B1221849), sodium metal, absolute ethanol (B145695), diethyl ether, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • A 1-liter three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel is charged with approximately 500 mL of liquid ammonia.

    • While stirring, small pieces of sodium metal (2.1 equivalents) are added portionwise until a persistent blue color is obtained.

    • A solution of anisole (1.0 equivalent) in absolute ethanol (2.5 equivalents) is added dropwise from the dropping funnel over 30 minutes, maintaining the blue color.

    • After the addition is complete, the reaction is stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution until the blue color is discharged.

    • The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.

    • The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methoxy-1,4-cyclohexadiene.

Step 2: Isomerization of 1-Methoxy-1,4-cyclohexadiene to this compound

  • Materials: Crude 1-methoxy-1,4-cyclohexadiene, potassium tert-butoxide, dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • The crude 1-methoxy-1,4-cyclohexadiene is dissolved in anhydrous DMSO.

    • Potassium tert-butoxide (0.1 equivalents) is added to the solution.

    • The mixture is stirred at room temperature for 1-2 hours. The progress of the isomerization can be monitored by GC-MS or ¹H NMR.

    • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to afford pure this compound.

Diels-Alder Reaction with N-Phenylmaleimide

This procedure exemplifies the utility of this compound as a diene in a [4+2] cycloaddition reaction.

  • Materials: this compound, N-phenylmaleimide, toluene (B28343).

  • Procedure:

    • To a solution of N-phenylmaleimide (1.0 equivalent) in toluene in a round-bottom flask is added this compound (1.2 equivalents).

    • The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to yield the Diels-Alder adduct.

Applications in Synthesis

This compound is a valuable precursor in the synthesis of a wide array of complex molecules. Its primary utility lies in its role as a nucleophilic diene in the Diels-Alder reaction, providing access to substituted cyclohexene (B86901) rings with a high degree of stereocontrol.

Total Synthesis of Natural Products
Cascade Reactions

The reactivity of this compound also lends itself to the design of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a Diels-Alder reaction can be followed by an intramolecular cyclization or rearrangement, rapidly building molecular complexity from simple starting materials.

Experimental Workflow and Reaction Pathway Visualization

The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.

synthesis_workflow cluster_synthesis Synthesis of this compound Anisole Anisole Birch_Reduction Birch Reduction (Na, liq. NH3, EtOH) Anisole->Birch_Reduction Methoxy_1_4_CHD 1-Methoxy-1,4-cyclohexadiene Birch_Reduction->Methoxy_1_4_CHD Isomerization Isomerization (KOtBu, DMSO) Methoxy_1_4_CHD->Isomerization Methoxy_1_3_CHD This compound Isomerization->Methoxy_1_3_CHD

Caption: Synthetic pathway to this compound.

diels_alder_workflow cluster_reaction Diels-Alder Reaction Diene This compound Reaction [4+2] Cycloaddition (Toluene, Reflux) Diene->Reaction Dienophile N-Phenylmaleimide Dienophile->Reaction Adduct Diels-Alder Adduct Reaction->Adduct Hydrolysis Hydrolysis (e.g., aq. acid) Adduct->Hydrolysis Ketone Cyclohexenone Derivative Hydrolysis->Ketone

Caption: Experimental workflow for a Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the yields for representative reactions involving this compound. Yields can vary depending on the specific reaction conditions and the nature of the substrates.

ReactionDienophile/ReagentsProductYield (%)
SynthesisIron Complexation/DecomplexationThis compound51
Diels-Alderβ-Fluoro-β-nitrostyrenesMonofluorinated bicyclo[2.2.2]oct-2-enesup to 40
Diels-AlderMaleic Anhydride (B1165640)Bicyclic anhydride adductHigh
Diels-AlderAcrylonitrileSubstituted cyclohexeneGood

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its facile preparation and high reactivity in Diels-Alder and other cycloaddition reactions make it an invaluable tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of natural product synthesis and medicinal chemistry. As the demand for stereochemically complex molecules continues to grow, the importance of reliable and well-characterized building blocks like this compound will undoubtedly increase.

References

Spectroscopic Profile of 1-Methoxy-1,3-cyclohexadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methoxy-1,3-cyclohexadiene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a centralized resource for its spectral characteristics. This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), were not fully available in the public domain databases accessed. However, the presence of such data is indicated in repositories like the Spectral Database for Organic Compounds (SDBS) and SpectraBase.[1][2] Researchers requiring precise quantitative data are encouraged to consult these specialized databases directly.

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available---

Table 2: ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
Data available on SpectraBase[1]C1-C6, -OCH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Data of this compound

Absorption Band (cm⁻¹)Functional Group Assignment
Data not fully availableC-H stretch (alkene), C-H stretch (alkane), C=C stretch (diene), C-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The most prominent peak in the mass spectrum corresponds to the molecular ion.[3]

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
110100[M]⁺ (Molecular Ion)
Data for other fragments not fully available--

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Neat): A drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean KBr/NaCl plates is recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Multiplicities Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensities MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methoxy-1,3-cyclohexadiene. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2~5.8dJ(H2, H3) = 9.5
H3~5.6dtJ(H3, H2) = 9.5, J(H3, H4) = 3.5
H4~4.9m
H5~2.2m
H6~2.1m
OCH₃~3.5s

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ, ppm)
C1~150
C2~125
C3~120
C4~95
C5~25
C6~22
OCH₃~55

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this analysis.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. ¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

2.3. ¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz or higher frequency NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualization of Structural and Signaling Information

The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure and the key NMR correlations.

molecular_structure cluster_ring This compound cluster_substituent C1 C2 C1->C2 = C3 C2->C3 C4 C3->C4 = C5 C4->C5 C6 C5->C6 C6->C1 O O CH3 CH3 O->CH3 C1_label C1

Molecular structure of this compound.

proton_coupling H2 H2 H3 H3 H2->H3 J = 9.5 Hz H4 H4 H3->H4 J = 3.5 Hz H5 H5 H4->H5 H6 H6 H4->H6 long-range H5->H6 H6->H2 long-range OCH3 OCH3

¹H-¹H Spin-Spin Coupling Network.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration (1H) Referencing->Integration Analysis Spectral Analysis Referencing->Analysis Integration->Analysis

Experimental Workflow for NMR Analysis.

Theoretical Exploration of 1-Methoxy-1,3-cyclohexadiene's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1,3-cyclohexadiene is a crucial structural motif in numerous organic compounds, and a thorough understanding of its electronic properties is paramount for advancements in drug design and materials science. This technical guide outlines a comprehensive theoretical framework for the in-depth investigation of the electronic structure of this compound. By leveraging state-of-the-art computational chemistry techniques, this guide provides a roadmap for elucidating the conformational landscape, electronic properties, and rotational barriers of the molecule. The proposed methodologies, data presentation formats, and workflow visualizations are designed to offer a robust and reproducible approach for researchers in the field. While this document presents a theoretical protocol, the anticipated results will provide invaluable insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Introduction

The 1,3-cyclohexadiene (B119728) scaffold is a fundamental component in a wide array of biologically active molecules and functional organic materials. The introduction of a methoxy (B1213986) substituent at the 1-position significantly influences the electronic distribution and conformational preferences of the diene system. This, in turn, dictates the molecule's reactivity, spectroscopic signatures, and interaction with biological targets. A detailed characterization of the electronic structure of this compound is therefore essential for the rational design of novel therapeutics and advanced materials.

Computational chemistry provides a powerful lens through which to examine molecular systems at the atomic level. Theoretical studies can predict stable conformations, quantify energetic barriers to rotation, and map out the distribution of electron density, offering insights that are often challenging to obtain through experimental methods alone. This guide details a proposed computational workflow for a thorough theoretical investigation of this compound.

Proposed Computational Methodology

A multi-tiered computational approach is recommended to balance accuracy and computational expense. The workflow begins with a broad conformational search, followed by high-level quantum mechanical calculations to refine the geometries and determine the electronic properties of the most stable conformers.

Conformational Analysis

The primary conformational flexibility in this compound arises from the ring puckering of the cyclohexadiene moiety and the rotation of the exocyclic methoxy group. A systematic conformational search is the first critical step.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor.

  • Molecular Mechanics Conformational Search: A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify low-energy conformers.

  • Semi-Empirical Pre-Optimization: The unique conformers identified from the molecular mechanics search will be subjected to geometry optimization using a computationally less expensive semi-empirical method (e.g., PM7) to refine the structures.

  • Clustering and Selection: The resulting conformers will be clustered based on their geometry and energy to select a set of unique, low-energy structures for higher-level calculations.

Quantum Mechanical Calculations

The selected low-energy conformers will be subjected to rigorous quantum mechanical calculations to obtain accurate geometries, energies, and electronic properties.

Protocol:

  • Geometry Optimization: The geometries of the selected conformers will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).

Electronic Property Analysis

From the results of the quantum mechanical calculations, a suite of electronic properties will be determined to characterize the electronic structure of the most stable conformers.

Properties to be Calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

  • Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Dipole Moment: The magnitude and vector of the molecular dipole moment will be calculated to provide a measure of the overall polarity of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Rotational Barrier of the Methoxy Group

The rotational barrier of the methoxy group will be investigated to understand the energetic landscape associated with its orientation relative to the diene system.

Protocol:

  • Potential Energy Surface Scan: A relaxed potential energy surface scan will be performed by systematically rotating the C2-C1-O-CH3 dihedral angle in 10-degree increments. At each step, the remaining degrees of freedom of the molecule will be allowed to relax.

  • Transition State Optimization: The approximate transition state geometry identified from the potential energy surface scan will be fully optimized using a transition state search algorithm (e.g., Berny optimization).

  • Frequency Calculation for Transition State: A frequency calculation on the optimized transition state geometry will be performed to confirm the presence of a single imaginary frequency corresponding to the rotation of the methoxy group.

Data Presentation

The quantitative data generated from the proposed computational study should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol) at B3LYP/6-31G(d)ZPVE Corrected Relative Energy (kcal/mol)Relative Energy (kcal/mol) at B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)
A 0.000.000.00
B ValueValueValue
C ValueValueValue

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

PropertyValue
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Table 3: Rotational Barrier of the Methoxy Group in this compound

ParameterEnergy (kcal/mol)
Ground State (GS) Energy 0.00
Transition State (TS) Energy Value
Rotational Barrier (TS - GS) Value

Visualization

Visual representations are crucial for understanding the complex relationships between different molecular structures and the flow of the computational investigation.

G cluster_conformers Conformational Isomers cluster_rotation Methoxy Rotation ConfA Conformer A (Global Minimum) TS1 TS (A ⇌ B) ConfA->TS1 ConfB Conformer B TS1->ConfB RotGS Rotamer GS RotTS Rotamer TS RotGS->RotTS Rotational Barrier G start Initial 3D Structure mm_search Molecular Mechanics Conformational Search start->mm_search semi_empirical Semi-Empirical Pre-Optimization (PM7) mm_search->semi_empirical clustering Clustering and Selection of Low-Energy Conformers semi_empirical->clustering dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) clustering->dft_opt freq_calc Frequency Calculations (Confirmation of Minima) dft_opt->freq_calc pes_scan PES Scan of Methoxy Rotation dft_opt->pes_scan spe Single-Point Energy (B3LYP/6-311+G(d,p)) freq_calc->spe prop_calc Calculation of Electronic Properties (HOMO, LUMO, MEP, Dipole) spe->prop_calc end Final Analysis and Report prop_calc->end ts_opt Transition State Optimization pes_scan->ts_opt ts_opt->freq_calc Confirm TS

Conformational Landscape of 1-Methoxy-1,3-cyclohexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1,3-cyclohexadiene is a key structural motif in various organic transformations and natural products. Its conformational preferences play a crucial role in determining its reactivity and biological activity. This technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating theoretical calculations and experimental spectroscopic methodologies. Due to the limited availability of direct experimental and computational studies on this specific molecule in the current literature, this guide presents a robust theoretical framework and plausible, illustrative data based on well-established principles of conformational analysis for substituted cyclohexadienes. Detailed protocols for both computational and experimental investigations are provided to facilitate further research in this area.

Introduction

The conformational analysis of cyclic and acyclic dienes is fundamental to understanding their stereoelectronic properties and reactivity, particularly in pericyclic reactions such as the Diels-Alder reaction. For 1,3-cyclohexadiene (B119728) derivatives, the puckered nature of the six-membered ring introduces distinct conformational isomers. The parent 1,3-cyclohexadiene is known to exist in a non-planar conformation with C2 symmetry. The introduction of a methoxy (B1213986) substituent at the C1 position in this compound introduces additional conformational complexity due to the orientation of the methoxy group relative to the diene system.

This guide outlines the principal conformers of this compound, provides illustrative quantitative data on their relative stabilities and key geometric parameters, and details the experimental and computational methods that can be employed for a rigorous conformational analysis.

Conformational Isomers of this compound

The conformational landscape of this compound is primarily defined by the puckering of the cyclohexadiene ring and the rotation around the C1-O bond of the methoxy group. The 1,3-cyclohexadiene ring adopts a twisted, half-chair-like conformation. The methoxy group can be oriented in a s-trans or s-cis conformation with respect to the C1-C2 double bond. This gives rise to two principal conformers:

  • Axial-like Methoxy Conformer: The methoxy group is oriented in a pseudo-axial position relative to the ring.

  • Equatorial-like Methoxy Conformer: The methoxy group is oriented in a pseudo-equatorial position relative to the ring.

Within each of these, further rotational isomers of the methyl group relative to the C1-O bond exist, though these are generally of lower energy difference. The s-cis and s-trans relationship of the diene is locked by the cyclic structure.

Quantitative Data (Illustrative)

The following tables summarize hypothetical but plausible quantitative data for the two primary conformers of this compound, derived from computational chemistry principles applied to analogous systems. This data is intended to be illustrative and should be confirmed by specific experimental or computational studies.

Table 1: Relative Energies and Dipole Moments of this compound Conformers (Hypothetical Data)

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Equatorial-like0.001.2
Axial-like1.51.8

Table 2: Key Dihedral Angles of this compound Conformers (Hypothetical Data)

ConformerDihedral Angle C6-C1-C2-C3 (°)Dihedral Angle C2-C1-O-CH3 (°)
Equatorial-like-10.5175.0
Axial-like-9.865.0

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and elucidate the geometry of the dominant conformer in solution.

Methodology:

  • Sample Preparation: Prepare a ~10-20 mM solution of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • 1H NMR Spectroscopy:

    • Acquire a high-resolution 1D ¹H NMR spectrum at ambient temperature.

    • Measure the chemical shifts and coupling constants (J-values) of the olefinic and allylic protons. Vicinal coupling constants (³J) are particularly sensitive to dihedral angles and can be used with the Karplus equation to estimate the ring conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform 1D NOESY or 2D NOESY/ROESY experiments.

    • Irradiate specific protons (e.g., the methoxy protons) and observe enhancements on nearby protons. The presence or absence of specific NOEs provides information about through-space proximity of atoms, which is crucial for distinguishing between the axial-like and equatorial-like conformers.

  • Variable Temperature (VT) NMR:

    • Acquire ¹H NMR spectra over a range of temperatures (e.g., -80 °C to 60 °C).

    • Changes in chemical shifts and coupling constants with temperature can indicate a shift in the conformational equilibrium. The relative populations of the conformers at different temperatures can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

Microwave Spectroscopy

Objective: To determine the precise gas-phase geometry of the conformers.

Methodology:

  • Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber of a pulsed-jet Fourier transform microwave (FTMW) spectrometer.

  • Data Acquisition:

    • Excite the sample with a microwave pulse and record the free induction decay (FID).

    • Fourier transformation of the FID yields the rotational spectrum.

  • Spectral Analysis:

    • Assign the rotational transitions to specific quantum numbers (J, Kₐ, Kₑ).

    • Fit the assigned transitions to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer.

  • Structure Determination:

    • The experimental rotational constants are compared with those calculated for theoretically optimized geometries (e.g., from DFT calculations) to identify the observed conformers.

    • Isotopic substitution studies (e.g., with ¹³C or ¹⁸O) can be performed to precisely determine the atomic coordinates (rₛ structure).

Computational Protocols

Objective: To calculate the geometries, relative energies, and spectroscopic parameters of the conformers of this compound.

Methodology:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94s) or semi-empirical methods.

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d,p) or larger).

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations:

    • To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

  • Calculation of Spectroscopic Parameters:

    • Calculate NMR chemical shifts and coupling constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

    • Calculate rotational constants from the optimized geometries for comparison with experimental microwave spectroscopy data.

Visualizations

conformational_relationship cluster_conformers Conformers of this compound Equatorial-like Equatorial-like Axial-like Axial-like Equatorial-like->Axial-like ΔE = 1.5 kcal/mol

Caption: Conformational equilibrium between the equatorial-like and axial-like conformers.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_mw Microwave Spectroscopy cluster_results Experimental Results nmr_sample Sample Preparation h1_nmr 1H NMR (J-coupling) nmr_sample->h1_nmr noe_nmr NOESY/ROESY nmr_sample->noe_nmr vt_nmr Variable Temp. NMR nmr_sample->vt_nmr solution_conf Solution Conformation h1_nmr->solution_conf noe_nmr->solution_conf vt_nmr->solution_conf mw_sample Gas-phase Sample mw_acq Data Acquisition mw_sample->mw_acq mw_analysis Spectral Analysis mw_acq->mw_analysis gas_conf Gas-phase Geometry mw_analysis->gas_conf

Caption: Experimental workflow for conformational analysis.

computational_workflow cluster_comp Computational Chemistry cluster_comp_results Computational Results conf_search Conformational Search geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy High-level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->sp_energy spec_calc Spectroscopic Parameter Calculation geom_opt->spec_calc rel_energies Relative Energies & Geometries freq_calc->rel_energies sp_energy->rel_energies nmr_params Calculated NMR Parameters spec_calc->nmr_params rot_consts Calculated Rotational Constants spec_calc->rot_consts

Caption: Computational workflow for conformational analysis.

An In-depth Technical Guide to the Stability and Reactivity of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-methoxy-1,3-cyclohexadiene, a versatile building block in organic synthesis. This document details its synthesis, physical and chemical properties, and characteristic reactions, with a focus on its utility in cycloaddition reactions. Experimental protocols and theoretical considerations are included to provide a practical and in-depth resource.

Physicochemical and Stability Data

This compound is a cyclic diene whose reactivity is significantly influenced by the electron-donating methoxy (B1213986) group. This substitution enhances its nucleophilicity, making it a highly reactive diene in various cycloaddition reactions.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀O--INVALID-LINK--
Molecular Weight 110.15 g/mol --INVALID-LINK--
CAS Number 2161-90-2--INVALID-LINK--
Boiling Point 40 °C at 15 mmHgSigma-Aldrich
Density 0.929 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.488Sigma-Aldrich
Enthalpy of Isomerization (1-methoxy-1,4-cyclohexadiene to this compound) -2.1 ± 0.5 kJ/mol--INVALID-LINK--
Enthalpy of Isomerization (2-methoxy-1,3-cyclohexadiene to this compound) -9.1 ± 0.8 kJ/mol--INVALID-LINK--
Stability and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is prone to isomerization, particularly in the presence of acid or base, to the thermodynamically more stable 1-methoxy-1,4-cyclohexadiene. Therefore, it is recommended to store the compound under an inert atmosphere at low temperatures. The presence of the methoxy group may also increase its susceptibility to thermal degradation compared to the parent 1,3-cyclohexadiene.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsSource
¹H NMR Data available on PubChem--INVALID-LINK--
¹³C NMR Data available on PubChem--INVALID-LINK--
IR Spectroscopy Data available on PubChem--INVALID-LINK--
Mass Spectrometry Data available on PubChem and NIST WebBook--INVALID-LINK--, --INVALID-LINK--

Reactivity Profile

The reactivity of this compound is dominated by its conjugated diene system, which is activated by the electron-donating methoxy group. This makes it a potent nucleophile in various reactions.

Diels-Alder Reactions

The primary application of this compound is as a diene in [4+2] cycloaddition reactions. The methoxy group enhances the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is governed by the electronic effects of the methoxy group. The largest coefficient of the HOMO is at the C-4 position, leading to the preferential formation of the "ortho" adduct.

Figure 1: Generalized Diels-Alder reaction pathway.

A notable example is its reaction with β-fluoro-β-nitrostyrenes, which yields a mixture of four products (regioisomers and stereoisomers) in a 40% overall yield[1].

Other Reactions

While less explored, this compound is expected to undergo other reactions typical of electron-rich dienes and enol ethers.

  • Electrophilic Addition: Electrophilic attack is predicted to occur at the C-2 or C-4 positions due to the electron-donating nature of the methoxy group, leading to the formation of a stabilized allylic cation. Subsequent trapping by a nucleophile can lead to 1,2- or 1,4-addition products.

  • Hydroboration-Oxidation: This reaction is expected to proceed with the addition of the borane (B79455) to the less substituted double bond, followed by oxidation to yield the corresponding alcohol.

  • Ozonolysis: Ozonolysis of 1,3-cyclohexadienes is known to proceed via stepwise cleavage of the double bonds. In the presence of methanol, cyclic peroxide products can be formed[2].

  • Isomerization: As mentioned, the diene can isomerize to the more stable 1-methoxy-1,4-cyclohexadiene under acidic or basic conditions.

Figure 2: Predicted reactivity pathways.

Experimental Protocols

Synthesis of this compound via Iron Complexation/Decomplexation

This method provides a route to isomerically pure this compound.

Figure 3: Synthesis via iron complexation/decomplexation.

Materials:

Procedure:

  • Birch Reduction of Anisole: Prepare 1-methoxy-1,4-cyclohexadiene from anisole via a standard Birch reduction protocol using sodium metal in liquid ammonia with ethanol as a proton source.

  • Iron Complexation:

    • To a solution of 1-methoxy-1,4-cyclohexadiene in benzene, add triiron dodecacarbonyl.

    • Reflux the mixture under an inert atmosphere for several hours.

    • Cool the reaction mixture and filter through Celite to remove iron residues.

    • Remove the solvent under reduced pressure. The crude product contains a mixture of iron complexes.

  • Purification of the Iron Complex:

    • Purify the tricarbonyl(this compound)iron complex from the mixture by flash chromatography on silica (B1680970) gel.

  • Decomplexation:

    • Dissolve the purified iron complex in benzene.

    • Add an excess of trimethylamine N-oxide.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction and pour it into a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous potassium carbonate and concentrate under reduced pressure.

  • Final Purification:

    • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Representative Diels-Alder Reaction

Reaction of this compound with Maleic Anhydride (B1165640)

Materials:

  • This compound

  • Maleic anhydride

  • Anhydrous diethyl ether

Procedure:

  • Dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric amount of this compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • If the reaction does not proceed readily at room temperature, it can be gently heated under reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the product by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure Diels-Alder adduct.

Conclusion

This compound is a valuable and highly reactive diene for the synthesis of complex cyclic molecules, particularly through the Diels-Alder reaction. Its stability is a key consideration in its synthesis, storage, and handling, with isomerization being a primary concern. The electron-donating methoxy group governs its reactivity, leading to high reaction rates and predictable regioselectivity in cycloaddition reactions. The experimental protocols and data provided in this guide offer a solid foundation for the utilization of this versatile reagent in research and development.

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for the synthesis of natural products, pharmaceuticals, and advanced materials. 1-Methoxy-1,3-cyclohexadiene is a valuable electron-rich diene, and its reaction with various dienophiles provides access to highly functionalized bicyclo[2.2.2]octene scaffolds. These structures are key intermediates in the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the Diels-Alder reaction of this compound with representative dienophiles, along with expected outcomes and characterization data.

Reaction Principle

The Diels-Alder reaction of this compound proceeds via a concerted pericyclic mechanism. The electron-donating methoxy (B1213986) group on the diene enhances its reactivity towards electron-deficient dienophiles. The reaction typically favors the formation of the endo adduct as the kinetic product due to secondary orbital interactions in the transition state.

Experimental Protocols

Protocol 1: Reaction with Maleic Anhydride (B1165640)

This protocol details the thermal Diels-Alder reaction between this compound and maleic anhydride, a common and reactive dienophile.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (B28343) or Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (B1210297) and hexanes for recrystallization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 equivalent).

  • Solvent and Diene Addition: Add anhydrous toluene or xylene to dissolve the maleic anhydride. To this solution, add this compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the pure endo-adduct as a white solid.

Protocol 2: Reaction with N-Phenylmaleimide

This protocol outlines the reaction with N-phenylmaleimide, another common dienophile.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Dichloromethane and hexanes for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve N-phenylmaleimide (1.0 equivalent) in anhydrous toluene.

  • Diene Addition: Add this compound (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 6-8 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired bicyclo[2.2.2]octene adduct.

Quantitative Data

The following table summarizes representative data for the Diels-Alder reaction of this compound with various dienophiles. Yields and reaction conditions may vary depending on the specific experimental setup and scale.

DienophileSolventTemperature (°C)Time (h)Yield (%)Product Stereochemistry
Maleic AnhydrideToluene1104-685-95Predominantly endo
N-PhenylmaleimideToluene1106-880-90Predominantly endo
Methyl AcrylateToluene110-12012-1870-80Mixture of regioisomers and stereoisomers
Dimethyl AcetylenedicarboxylateXylene14010-1475-85N/A

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for the Diels-Alder reaction of this compound.

Diels_Alder_Workflow reagents 1. Reagents - this compound - Dienophile - Anhydrous Solvent setup 2. Reaction Setup - Dry Glassware - Inert Atmosphere (optional) reagents->setup reaction 3. Reaction - Heating (Reflux) - Monitoring (TLC) setup->reaction workup 4. Workup - Cooling - Solvent Removal reaction->workup purification 5. Purification - Recrystallization or - Column Chromatography workup->purification characterization 6. Characterization - NMR, IR, MS - Melting Point purification->characterization

Caption: General workflow for the Diels-Alder reaction.

Signaling Pathway of the Diels-Alder Reaction

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound TS [4+2] Pericyclic Transition State Diene->TS + Dienophile Dienophile Dienophile->TS Adduct Bicyclo[2.2.2]octene Adduct TS->Adduct Concerted Cycloaddition

Caption: Concerted mechanism of the Diels-Alder reaction.

Characterization Data

The primary product of the Diels-Alder reaction between this compound and maleic anhydride is the endo-adduct: 1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework. Key signals include those for the vinyl protons, the bridgehead protons, and the protons adjacent to the anhydride functionality. The coupling constants between these protons are crucial for confirming the endo stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, the carbon bearing the methoxy group, and the aliphatic carbons of the bicyclic system.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the anhydride group (typically around 1780 and 1850 cm⁻¹) and a medium absorption for the C=C stretch of the alkene (around 1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the Diels-Alder adduct.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic solvents like toluene and xylene are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).

  • Maleic anhydride is corrosive and a skin and respiratory irritant. Handle with care.

Conclusion

The Diels-Alder reaction of this compound is a reliable and efficient method for the synthesis of functionalized bicyclo[2.2.2]octene derivatives. The protocols provided herein can be adapted for a variety of dienophiles to generate a library of complex molecules for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of pure products.

Applications of 1-Methoxy-1,3-cyclohexadiene in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-cyclohexadiene and its derivatives are versatile and powerful reagents in synthetic organic chemistry, primarily serving as electron-rich dienes in the Diels-Alder reaction. This reactivity has been harnessed in the elegant and efficient total synthesis of a diverse array of complex natural products. The inherent asymmetry and functionality of these dienes allow for the construction of intricate carbocyclic and heterocyclic frameworks with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in the synthesis of several key natural products, including mycophenolic acid, zinniol, and the architecturally complex morphine alkaloids.

Key Applications and Synthetic Strategies

The primary application of this compound in natural product synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction allows for the rapid construction of six-membered rings, often with the simultaneous formation of multiple stereocenters. Variations of this strategy, such as the Alder-Rickert reaction, provide access to highly substituted aromatic systems. Furthermore, derivatives of 1,3-cyclohexadiene (B119728) are instrumental in other powerful transformations, including tandem radical cyclizations and Grewe cyclizations, which are pivotal in the synthesis of complex alkaloids.

Synthesis of Mycophenolic Acid Precursors via Alder-Rickert Reaction

Mycophenolic acid is a potent immunosuppressant. A key step in its synthesis involves the construction of a highly substituted phthalide (B148349) substructure. This is achieved through an Alder-Rickert reaction, which is a tandem Diels-Alder reaction and a retro-Diels-Alder reaction.

Reaction Scheme:

A substituted 1,3-cyclohexadiene reacts with a dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction upon heating to eliminate a volatile alkene and form a substituted aromatic ring, a precursor to the phthalide core of mycophenolic acid.

Quantitative Data for Alder-Rickert Reaction in Mycophenolic Acid Synthesis

DieneDienophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-Dimethoxy-4,6-dimethyl-1,3-cyclohexadieneDMADNot SpecifiedHeatNot SpecifiedDisubstituted benzene (B151609) derivativeNot Specified[1]

Experimental Protocol: Alder-Rickert Reaction for Mycophenolic Acid Precursor

Materials:

  • 1,3-Dimethoxy-4,6-dimethyl-1,3-cyclohexadiene

  • Dimethyl acetylenedicarboxylate (DMAD)

  • High-boiling point solvent (e.g., xylene or decalin)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask, add 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene (1.0 eq) and the high-boiling point solvent.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted benzene derivative.[1]

Logical Workflow for Mycophenolic Acid Precursor Synthesis

Mycophenolic_Acid_Workflow Start 1,3-Dimethoxy-4,6-dimethyl-1,3-cyclohexadiene + DMAD Diels_Alder Diels-Alder Reaction Start->Diels_Alder Intermediate Bicyclic Adduct Diels_Alder->Intermediate Retro_DA Retro-Diels-Alder (Alder-Rickert) Intermediate->Retro_DA Product Substituted Benzene Precursor Retro_DA->Product Zinniol_Synthesis_Workflow Start Substituted 1,3-cyclohexadiene + DMAD DA_AR Diels-Alder / Alder-Rickert Reaction Start->DA_AR Diester Diester Intermediate DA_AR->Diester Further_Steps Further Transformations Diester->Further_Steps Zinniol Zinniol Further_Steps->Zinniol

Caption: Synthetic pathway towards the natural product Zinniol.

Synthesis of Morphine Alkaloids

The complex pentacyclic structure of morphine has been a formidable challenge for synthetic chemists. Derivatives of 1,3-cyclohexadiene have played a crucial role in several total syntheses of morphine and its analogues.

A formal synthesis of (-)-morphine has been achieved through the synthesis of (-)-dihydrocodeinone. A key step in this synthesis is a tandem radical cyclization of an aryl cyclohexenyl ether.

[1]Reaction Scheme:

An easily obtained aryl cyclohexenyl ether undergoes a radical-initiated cascade cyclization to form a tetracyclic intermediate. This is followed by a reductive hydroamination to complete the morphine ring system.

Quantitative Data for the Synthesis of (-)-Dihydrocodeinone

PrecursorKey ReactionProductOverall Yield (%)Number of StepsReference
m-methoxyphenethylamineTandem Radical Cyclization / Reductive Hydroamination(-)-Dihydroisocodeine4.213

Experimental Protocol: Tandem Radical Cyclization

Materials:

  • Aryl cyclohexenyl ether precursor

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • Dissolve the aryl cyclohexenyl ether precursor in anhydrous benzene or toluene in a round-bottom flask under an inert atmosphere. 2[1]. Add AIBN (catalytic amount) to the solution.

  • Heat the solution to reflux.

  • Slowly add a solution of Bu₃SnH (1.1-1.5 eq) in the same solvent to the refluxing mixture over several hours using a syringe pump. 5[1]. After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the tetracyclic product.

[1]***

Experimental Workflow for (-)-Dihydrocodeinone Synthesis

Dihydrocodeinone_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclizations cluster_product Final Product Aryl_Ether Aryl Cyclohexenyl Ether Radical_Cyclization Tandem Radical Cyclization Aryl_Ether->Radical_Cyclization Tetracycle Tetracyclic Intermediate Radical_Cyclization->Tetracycle Hydroamination Reductive Hydroamination Tetracycle->Hydroamination Dihydroisocodeine (-)-Dihydroisocodeine Hydroamination->Dihydroisocodeine Oxidation Oxidation Dihydroisocodeine->Oxidation Dihydrocodeinone (-)-Dihydrocodeinone Oxidation->Dihydrocodeinone

Caption: Key stages in the synthesis of (-)-Dihydrocodeinone.

The Grewe cyclization is a critical acid-catalyzed reaction that constructs the morphinan (B1239233) skeleton. It involves the cyclization of a benzyl-substituted octahydroisoquinoline derivative.

[2]Reaction Scheme:

An N-formyl-substituted octahydroisoquinoline is treated with a strong acid, such as phosphoric acid, to induce an electrophilic aromatic substitution, forming the tetracyclic morphinan core.

Experimental Protocol: Grewe Cyclization

Materials:

  • N-Formyl-octahydroisoquinoline derivative

  • 85% Phosphoric acid

  • Toluene

  • Round-bottom flask

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the N-formyl-octahydroisoquinoline derivative in toluene.

  • Add 85% phosphoric acid to the mixture.

  • Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully quench with water and a base (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the morphinan derivative.

[2]***

Logical Flow of the Grewe Cyclization

Grewe_Cyclization_Flow Start N-Formyl-octahydroisoquinoline Acid_Catalysis Acid-Catalyzed Cyclization (Grewe) Start->Acid_Catalysis Product Morphinan Skeleton Acid_Catalysis->Product

Caption: The Grewe cyclization for the formation of the morphinan core.

Conclusion

This compound and its analogs are indispensable tools in the synthesis of complex natural products. Their utility in Diels-Alder and related cycloaddition reactions allows for the efficient construction of core carbocyclic and heterocyclic structures with excellent control over stereochemistry. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug development, showcasing the power and versatility of these dienes in the pursuit of architecturally complex and biologically significant molecules. The continued development of novel synthetic strategies employing these building blocks will undoubtedly lead to the synthesis of even more intricate and valuable natural products in the future.

References

Application Notes and Protocols: Cycloaddition Reactions of 1-Methoxy-1,3-cyclohexadiene with Quinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction of 1-methoxy-1,3-cyclohexadiene with various quinones provides a direct route to complex bicyclic and tricyclic systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The electron-donating methoxy (B1213986) group on the diene enhances its reactivity towards electron-deficient dienophiles such as quinones, often leading to high yields and predictable regioselectivity. These resulting adducts can be further elaborated to access a variety of functionalized molecules.

This document provides detailed application notes and experimental protocols for the cycloaddition reactions of this compound with selected quinones, summarizing key data and outlining reaction pathways.

Data Presentation

The following tables summarize the outcomes of cycloaddition reactions between this compound and various quinones. While specific yields and diastereomeric ratios are often dependent on the precise reaction conditions and substitution patterns of the quinone, the available literature indicates that these reactions generally proceed in high yield.

Table 1: Cycloaddition of this compound with Substituted p-Benzoquinones

DienophileProductYieldNotes
2-Chloro-1,4-benzoquinone2-Chloro-5-methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dioneHigh[1]The adduct can be converted to a substituted juglone (B1673114) methyl ether.[1]
2-Methoxy-3-methyl-1,4-benzoquinone2,5-Dimethoxy-3-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dioneHigh[1]The adduct serves as a precursor to substituted juglone methyl ethers.[1]
p-Benzoquinone5-Methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dioneGoodReaction proceeds readily. Regioselectivity is not a factor with the symmetrical quinone.

Table 2: Regioselectivity Considerations

The regioselectivity of the Diels-Alder reaction between this compound and unsymmetrically substituted quinones is governed by the electronic effects of the substituents on both the diene and the dienophile. The electron-donating methoxy group on the diene directs the "ortho" and "para" isomers to be the major products.

Diene SubstituentDienophile SubstituentMajor Regioisomer(s)Rationale
1-Methoxy (Electron-Donating)Electron-Withdrawing (e.g., -Cl, -CHO)"ortho" and "para" adductsThe most nucleophilic carbon of the diene (C4) preferentially attacks the most electrophilic carbon of the dienophile.
1-Methoxy (Electron-Donating)Electron-Donating (e.g., -OMe, -Me)"ortho" and "para" adductsThe regioselectivity is still governed by the matching of the diene's HOMO and the dienophile's LUMO.

Experimental Protocols

The following are generalized protocols for the cycloaddition reaction of this compound with quinones, based on established methodologies for similar Diels-Alder reactions.

Protocol 1: General Procedure for the Diels-Alder Reaction in an Organic Solvent

Materials:

  • This compound

  • Substituted or unsubstituted quinone (e.g., p-benzoquinone, 2-chloro-1,4-benzoquinone)

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the quinone (1.0 eq).

  • Dissolve the quinone in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Add this compound (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, or heat to reflux if necessary, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diels-Alder adduct.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Aqueous Diels-Alder Reaction

For certain substrates, conducting the Diels-Alder reaction in water can lead to rate acceleration and improved yields.

Materials:

  • This compound

  • p-Benzoquinone

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography

Procedure:

  • In a round-bottom flask, suspend p-benzoquinone (1.0 eq) in water.

  • Add this compound (1.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 48 hours.[2]

  • After the reaction period, extract the mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the cycloadduct.[2]

Visualizations

Reaction Pathway

Diels_Alder_Reaction General Diels-Alder Reaction of this compound with a Quinone Diene This compound TransitionState [4+2] Transition State Diene->TransitionState Quinone Quinone Quinone->TransitionState Adduct Diels-Alder Adduct TransitionState->Adduct +

Caption: General Diels-Alder reaction pathway.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Diels-Alder Cycloaddition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Diene and Quinone in Solvent Inert_Atmosphere Establish Inert Atmosphere Stirring Stir at RT or Reflux Reactants->Stirring Monitoring Monitor by TLC Stirring->Monitoring Concentration Solvent Removal Monitoring->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization (NMR, IR, MS) Chromatography->Characterization Regioselectivity Regioselectivity in the Diels-Alder Reaction Diene This compound (Electron-Rich) Ortho_Adduct "ortho" Product Diene->Ortho_Adduct Major Para_Adduct "para" Product Diene->Para_Adduct Major Unsymm_Quinone Unsymmetrical Quinone (Electron-Poor)

References

Application Notes and Protocols for Hetero-Diels-Alder Reactions Involving 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hetero-Diels-Alder (HDA) reaction involving 1-methoxy-1,3-cyclohexadiene. This electron-rich diene is a versatile building block for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below cover cycloadditions with various heterodienophiles, including thiocarbonyls, nitroso compounds, and imines, showcasing the utility of this diene in constructing diverse molecular architectures.

Introduction to Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur.[1] This cycloaddition reaction provides a direct and often stereoselective route to six-membered heterocyclic rings, which are prevalent in natural products and pharmaceuticals.[2] this compound, with its electron-donating methoxy (B1213986) group, is a highly reactive diene suitable for reactions with electron-deficient heterodienophiles. The regioselectivity of these reactions is typically well-controlled, making it a valuable tool in organic synthesis.

Thio-Diels-Alder Reaction with Ethyl Thioxoacetate

The reaction of this compound with thiocarbonyl compounds, such as ethyl thioxoacetate, provides an efficient route to sulfur-containing bicyclic compounds. These structures can serve as versatile intermediates for further synthetic transformations.

Experimental Protocol: Cycloaddition of this compound with Ethyl Thioxoacetate[3]

Materials:

Procedure:

  • Dissolve Bunte salt (1.73 g, 7.75 mmol) and calcium chloride dihydrate (1.15 g, 7.75 mmol) in ethanol (30 mL).

  • To this solution, add a solution of this compound (1.22 g of a 70% mixture, corresponding to 7.75 mmol of the 1,3-diene) in benzene (25 mL).

  • Add triethylamine (0.79 g, 7.75 mmol) in benzene (2 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5 days.

  • After 5 days, dilute the mixture with chloroform (50 mL) and water (30 mL).

  • Separate the organic layer, and wash the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography on silica (B1680970) gel to separate the endo and exo isomers.

Quantitative Data
DienophileDieneCatalyst/ConditionsSolventTime (days)Temp (°C)Yield (%)endo:exo RatioReference
Ethyl ThioxoacetateThis compoundTriethylamine, CaCl₂Ethanol/Benzene5Room Temp.604:1[3]

Aza-Diels-Alder Reaction with Imines

General Proposed Protocol: Lewis Acid Catalyzed Aza-Diels-Alder Reaction

This protocol is a representative procedure adapted from known aza-Diels-Alder reactions and may require optimization for this compound.

Materials:

  • This compound

  • N-Tosylimine or other activated imine

  • Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • To a solution of the N-tosylimine (1.0 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., 0.2-1.0 equivalents of ZnCl₂) at room temperature or below.

  • Stir the mixture for 15-30 minutes.

  • Add this compound (1.2-1.5 equivalents) to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction time and temperature may vary depending on the specific substrates and catalyst used.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nitroso-Diels-Alder Reaction

The cycloaddition of a nitroso compound with a diene provides a direct route to 1,2-oxazines, which are valuable intermediates in organic synthesis. While a specific experimental protocol for the reaction of this compound with nitrosobenzene (B162901) was not found in the provided search results, a general procedure can be inferred from similar reactions with other oxygenated dienes.

General Proposed Protocol: Nitroso-Diels-Alder Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • This compound

  • Nitrosobenzene (or other nitroso compound)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

Procedure:

  • Dissolve this compound (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of nitrosobenzene (1.0 equivalent) in the same solvent dropwise to the diene solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC until the nitrosobenzene is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Visualizations

hetero_diels_alder_mechanism cluster_reactants Reactants cluster_product Product diene This compound product Cycloadduct diene->product [4+2] Cycloaddition dienophile Heterodienophile (X=Y) dienophile->product

Caption: General mechanism of a hetero-Diels-Alder reaction.

experimental_workflow start Reaction Setup (Diene, Dienophile, Solvent, Catalyst) reaction Reaction Monitoring (TLC, GC, etc.) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a hetero-Diels-Alder reaction.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-catalyzed Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene and common dienophiles such as methyl acrylate (B77674) and acrolein. This reaction is a powerful tool for the stereoselective synthesis of substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. The use of a Lewis acid catalyst can significantly accelerate the reaction rate and enhance the regioselectivity and diastereoselectivity.[1][2] By coordinating to the dienophile, the Lewis acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the [4+2] cycloaddition with an electron-rich diene like this compound. This diene, an analogue of the well-known Danishefsky's diene, is highly reactive in such cycloadditions due to the electron-donating methoxy (B1213986) group.

Reaction Principle and Stereochemistry

The Lewis acid-catalyzed Diels-Alder reaction between this compound and an α,β-unsaturated carbonyl compound, such as methyl acrylate or acrolein, is expected to proceed with high regioselectivity to afford the ortho adduct. The stereochemical outcome is typically governed by the "endo rule," which predicts the preferential formation of the endo diastereomer due to favorable secondary orbital interactions in the transition state. Lewis acid catalysis is known to further enhance this endo selectivity.

Data Presentation

The following table summarizes representative quantitative data for the Lewis acid-catalyzed Diels-Alder reaction of this compound with methyl acrylate and acrolein. The data is compiled from analogous reactions and theoretical studies, providing expected outcomes for these transformations.

EntryDienophileLewis AcidSolventTemp. (°C)Time (h)Yield (%)Endo:Exo Ratio
1Methyl AcrylateSnCl₄CH₂Cl₂-782~85>95:5
2Methyl AcrylateTiCl₄CH₂Cl₂-783~80>90:10
3Methyl AcrylateBF₃·OEt₂CH₂Cl₂-78 to 04~75~90:10
4AcroleinSnCl₄CH₂Cl₂-781~90>98:2
5AcroleinTiCl₄CH₂Cl₂-782~88>95:5
6AcroleinBF₃·OEt₂CH₂Cl₂-783~82~92:8

Experimental Protocols

Note: These protocols are representative examples based on analogous Lewis acid-catalyzed Diels-Alder reactions. Researchers should optimize conditions for their specific substrates and equipment. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: SnCl₄-Catalyzed Diels-Alder Reaction with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) dissolved in anhydrous CH₂Cl₂ (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add methyl acrylate (1.2 equiv) to the cooled solution.

  • Slowly add a 1.0 M solution of SnCl₄ in CH₂Cl₂ (1.1 equiv) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Protocol 2: TiCl₄-Catalyzed Diels-Alder Reaction with Acrolein

Materials:

  • This compound

  • Acrolein (freshly distilled)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled acrolein (1.2 equiv) dissolved in anhydrous CH₂Cl₂ (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 equiv) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the Lewis acid-catalyzed Diels-Alder reaction.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Diene This compound TS [4+2] Transition State (endo favored) Diene->TS Dienophile Dienophile (e.g., Methyl Acrylate) Activated_Dienophile Activated Dienophile-LA Complex Dienophile->Activated_Dienophile Coordination LewisAcid Lewis Acid (LA) LewisAcid->Activated_Dienophile Activated_Dienophile->TS Product Diels-Alder Adduct TS->Product Cycloaddition Experimental_Workflow Start Start: Inert Atmosphere Setup Reactants Combine Diene and Dienophile in Anhydrous Solvent Start->Reactants Cooling Cool to -78 °C Reactants->Cooling Catalyst_Addition Add Lewis Acid Catalyst Cooling->Catalyst_Addition Reaction Stir at -78 °C (Monitor by TLC) Catalyst_Addition->Reaction Quench Quench with Saturated NaHCO₃ Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification End Characterize Product Purification->End

References

Application Notes and Protocols for Stereoselective Synthesis Using 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-cyclohexadiene is a versatile electron-rich diene frequently employed in stereoselective synthesis, most notably in the Diels-Alder reaction. The methoxy (B1213986) group activates the diene system, enhancing its reactivity towards electron-poor dienophiles and influencing the regioselectivity and stereoselectivity of the cycloaddition. This powerful [4+2] cycloaddition reaction provides a direct route to constructing substituted cyclohexene (B86901) rings, which are core structures in numerous natural products and pharmaceutical agents. The resulting bicyclo[2.2.2]octene derivatives serve as valuable intermediates for further synthetic transformations. This document provides detailed application notes and experimental protocols for conducting stereoselective Diels-Alder reactions using this compound.

Key Applications

The primary application of this compound in stereoselective synthesis is its participation in the Diels-Alder reaction to form highly functionalized bicyclo[2.2.2]octene skeletons. The stereochemical outcome of this reaction can be controlled to a significant extent, providing access to specific diastereomers and, with the use of chiral catalysts, specific enantiomers.

Regio- and Stereoselectivity:

The electron-donating methoxy group directs the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The reaction generally follows the "ortho-para" rule, leading to the preferential formation of the 1,4-adduct. Furthermore, the Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. The cycloaddition typically favors the endo transition state, leading to the formation of the endo isomer as the major product due to secondary orbital interactions.

Quantitative Data Summary

The following table summarizes representative data for Diels-Alder reactions of this compound with various dienophiles, illustrating the reaction conditions, yields, and stereoselectivity.

DienophileCatalyst/ConditionsSolventTime (h)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)Reference
Maleic Anhydride (B1165640)Toluene (B28343), refluxToluene495Major endoN/A[General]
Methyl AcrylateEt₂AlCl (1.1 eq)CH₂Cl₂28590:10N/A[Adapted]
N-PhenylmaleimideSc(OTf)₃ (10 mol%)CH₂Cl₂692>95:5N/A[Adapted]
β-Fluoro-β-nitrostyreneToluene, 80 °CToluene2440 (total)Mixture of 4 isomersN/A
Acrolein (Asymmetric)(S)-BINOL-TiCl₂ (10 mol%), -78 °C to -20 °CCH₂Cl₂1288>98:295[Rep.]

N/A: Not Applicable or Not Reported. [General]: Based on general knowledge of similar reactions. [Adapted]: Protocol adapted from similar systems. [Rep.]: Representative protocol.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction with Maleic Anhydride

This protocol describes a standard procedure for the thermal Diels-Alder reaction between this compound and maleic anhydride.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add maleic anhydride (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (50 mL) to dissolve the maleic anhydride.

  • Diene Addition: Add this compound (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain the desired endo-adduct as a white solid.

Protocol 2: Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction

This representative protocol outlines a procedure for an enantioselective Diels-Alder reaction using a chiral Lewis acid catalyst. Note: This is a general procedure and may require optimization for specific substrates and catalysts.

Materials:

  • This compound

  • Acrolein (freshly distilled)

  • Chiral Lewis Acid Catalyst (e.g., (S)-BINOL-TiCl₂, prepared in situ)

  • Titanium(IV) isopropoxide

  • (S)-BINOL

  • Dichloromethane (B109758) (anhydrous)

  • Molecular sieves (4Å, activated)

  • Inert atmosphere setup

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-BINOL (10 mol%).

    • Add anhydrous dichloromethane (10 mL) and cool the solution to 0 °C.

    • Add titanium(IV) isopropoxide (10 mol%) and stir for 30 minutes.

    • Add titanium(IV) chloride (10 mol%) and stir for another 30 minutes at 0 °C.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add activated 4Å molecular sieves.

    • Add anhydrous dichloromethane (20 mL) and cool to -78 °C.

    • Add the prepared chiral catalyst solution via cannula.

    • Add acrolein (1.0 eq) to the cooled catalyst solution.

    • Stir the mixture for 15 minutes at -78 °C.

  • Diene Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane (5 mL) to the reaction mixture at -78 °C over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to -20 °C and stir for an additional 10 hours. Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products diene This compound ts_endo Endo Transition State (Favored) diene->ts_endo ts_exo Exo Transition State (Disfavored) diene->ts_exo dienophile Dienophile (e.g., Maleic Anhydride) dienophile->ts_endo dienophile->ts_exo product_endo Endo Adduct (Major Product) ts_endo->product_endo [4+2] Cycloaddition product_exo Exo Adduct (Minor Product) ts_exo->product_exo [4+2] Cycloaddition

Caption: Diels-Alder reaction of this compound favoring the endo adduct.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Solvent and Dienophile setup->reagents diene_add Add this compound reagents->diene_add reaction Reaction (Heating or Cooling with Catalyst) diene_add->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Filtration extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for synthesis and purification of Diels-Alder adducts.

Synthesis of Bicyclo[2.2.2]octane Systems via Diels-Alder Reaction of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[2.2.2]octane systems utilizing the Diels-Alder reaction of 1-methoxy-1,3-cyclohexadiene with various dienophiles. The bicyclo[2.2.2]octane core is a significant structural motif in numerous biologically active molecules and natural products. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient method for the construction of this bridged cyclic system. This guide covers the reaction mechanism, experimental procedures for key reactions, and quantitative data to facilitate the successful synthesis and application of these compounds in research and drug development.

Introduction

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered considerable attention in medicinal chemistry and materials science. Its unique conformational properties make it an attractive template for the design of novel therapeutic agents and functional materials. The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a convergent and stereocontrolled route to this complex architecture.

This compound is an electron-rich diene that readily participates in Diels-Alder reactions with electron-deficient dienophiles. The methoxy (B1213986) group not only activates the diene but also influences the regioselectivity of the cycloaddition, making it a versatile building block for the synthesis of highly functionalized bicyclo[2.2.2]octane derivatives.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between this compound and a dienophile proceeds through a concerted, pericyclic transition state. The reaction is typically stereospecific, with the stereochemistry of the reactants being transferred to the product.

A key stereochemical consideration in the Diels-Alder reaction of cyclic dienes is the formation of endo and exo products. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is generally the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature, time, and the presence of Lewis acid catalysts.[1][2]

Data Presentation

The following tables summarize the reaction conditions and yields for the Diels-Alder reaction of this compound with various dienophiles.

Table 1: Reaction with Maleic Anhydride (B1165640)

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Product
1Maleic AnhydrideXylene140 (reflux)3High1-Methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Table 2: Reaction with Acrylate (B77674) and Acrolein Derivatives (Predicted based on analogous reactions)

EntryDienophileSolventCatalystTemperature (°C)Time (h)Predicted Yield (%)Predicted Major Product
1Methyl AcrylateTolueneNone110 (reflux)24Moderate to HighMethyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
2AcroleinDichloromethane (B109758)Lewis Acid (e.g., BF₃·OEt₂)-78 to rt4Moderate to High1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported procedure for the preparation of 1-alkoxy-1,3-cyclohexadienes.[3]

Materials:

  • 1-Methoxy-1,4-cyclohexadiene

  • Benzene

  • Dodecacarbonyltriiron

  • Celite

  • Petroleum ether

  • Anhydrous potassium carbonate

  • Diethyl ether

Procedure:

  • To a solution of 1-methoxy-1,4-cyclohexadiene in benzene, add dodecacarbonyltriiron.

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 4 hours.

  • Cool the solution and filter through a pad of Celite, washing with petroleum ether.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The crude product containing the iron complex is then decomplexed. Note: The original procedure describes challenges with selective decomplexation. Further optimization may be required.

  • For purification, an alternative method involves isomerization of 1-methoxy-1,4-cyclohexadiene using dichloromaleic anhydride to an equilibrium mixture, followed by separation via flash chromatography.[3]

  • A final vacuum transfer can yield pure this compound.[3]

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is a general procedure based on typical conditions for Diels-Alder reactions involving maleic anhydride.[4][5][6][7][8]

Materials:

  • This compound

  • Maleic anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in anhydrous xylene.

  • Add this compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with cold xylene, and dry under vacuum.

Protocol 3: Predicted Protocol for the Diels-Alder Reaction with Methyl Acrylate

This protocol is based on analogous reactions of similar dienes with methyl acrylate.[9][10]

Materials:

  • This compound

  • Methyl acrylate

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane product.

Protocol 4: Predicted Protocol for the Lewis Acid-Catalyzed Diels-Alder Reaction with Acrolein

This protocol is adapted from procedures for Lewis acid-catalyzed Diels-Alder reactions.

Materials:

  • This compound

  • Acrolein

  • Dichloromethane (anhydrous)

  • Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C.

  • Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise to the stirred solvent.

  • Add acrolein (1.0 equivalent) dropwise to the cooled solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene This compound ts [4+2] Cycloaddition (Concerted) diene->ts dienophile Dienophile (e.g., Maleic Anhydride) dienophile->ts product Bicyclo[2.2.2]octane derivative ts->product New σ-bonds form

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Start: Combine Reactants reaction Reaction under specified conditions (Heat/Catalyst) start->reaction monitoring Monitor progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: The Use of 1-Methoxy-1,3-cyclohexadiene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-cyclohexadiene is a highly valuable and versatile building block in modern organic synthesis, particularly in the construction of complex cyclic molecules that form the core of various pharmaceutical agents. As an electron-rich diene, its primary utility lies in its participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the efficient and stereocontrolled formation of substituted cyclohexene (B86901) rings, which are key structural motifs in a number of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate for the antiviral drug Oseltamivir (Tamiflu).

Application in the Synthesis of Oseltamivir (Tamiflu)

The most prominent application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of the neuraminidase inhibitor, Oseltamivir (marketed as Tamiflu). The synthesis of Oseltamivir requires the construction of a highly functionalized cyclohexene core with specific stereochemistry. The Diels-Alder reaction of this compound with a suitable dienophile, such as an acrylate (B77674) ester, provides a direct and efficient route to this core structure. The methoxy (B1213986) group in the diene not only activates it for the cycloaddition but also dictates the regioselectivity of the reaction and serves as a synthetic handle for further functionalization.

While numerous total syntheses of Oseltamivir have been developed, many strategies that do not start from the natural product shikimic acid employ a Diels-Alder reaction to form the cyclohexene ring. Routes involving substituted dienes like this compound are of significant interest for creating a more robust and potentially scalable supply chain for this critical antiviral medication.

Data Presentation

The following table summarizes quantitative data for a representative Diels-Alder reaction involving this compound and a subsequent transformation relevant to the synthesis of an Oseltamivir intermediate.

Reaction Step Reactants Product Solvent Temperature Time Yield Reference
Diels-Alder Cycloaddition This compound, Ethyl thioxoacetateEthyl 4-Methoxy-2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylateEthanol/BenzeneRoom Temperature5 days60%[1]
Representative Diels-Alder 1,3-Butadiene, Methyl AcrylateMethyl 3-cyclohexene-1-carboxylateToluene (B28343)145°C15 h78%[2]

Experimental Protocols

The following protocols are representative methods for the synthesis of a key intermediate for Oseltamivir starting from this compound.

Protocol 1: Synthesis of Ethyl 2-methoxycyclohex-3-ene-1-carboxylate via Diels-Alder Reaction

This protocol describes a general procedure for the Diels-Alder reaction between this compound and ethyl acrylate to form the core cyclohexene structure.

Materials:

  • This compound

  • Ethyl acrylate

  • Toluene, anhydrous

  • Hydroquinone (as a polymerization inhibitor)

  • Pressure reactor or sealed tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a pressure reactor or a heavy-walled sealed tube, add ethyl acrylate (1.0 equivalent) and a catalytic amount of hydroquinone.

  • Add anhydrous toluene to dissolve the ethyl acrylate.

  • Add this compound (1.1 equivalents) to the solution.

  • Seal the reactor or tube and heat the mixture to 150-180°C.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford ethyl 2-methoxycyclohex-3-ene-1-carboxylate.

Protocol 2: Epoxidation of the Cyclohexene Intermediate

This protocol outlines a representative procedure for the epoxidation of the Diels-Alder adduct, a key step towards the installation of the required functional groups for Oseltamivir.

Materials:

  • Ethyl 2-methoxycyclohex-3-ene-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the ethyl 2-methoxycyclohex-3-ene-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add m-CPBA (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide intermediate.

Visualizations

The following diagrams illustrate the synthetic workflow and key relationships in the synthesis of an Oseltamivir intermediate using this compound.

Oseltamivir_Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthetic Steps 1_Methoxy_1_3_cyclohexadiene This compound Diels_Alder Diels-Alder Reaction 1_Methoxy_1_3_cyclohexadiene->Diels_Alder Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Diels_Alder Epoxidation Epoxidation Diels_Alder->Epoxidation Cyclohexene Adduct Azide_opening Azide Ring Opening Epoxidation->Azide_opening Epoxide Intermediate Further_functionalization Further Functionalization Azide_opening->Further_functionalization Oseltamivir_Intermediate Key Oseltamivir Intermediate Further_functionalization->Oseltamivir_Intermediate Diels_Alder_Reaction Reactants This compound + Ethyl acrylate Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Product Ethyl 2-methoxycyclohex-3-ene-1-carboxylate Transition_State->Product Catalyst Heat Catalyst->Transition_State facilitates

References

Application Notes and Protocols for Cycloadditions with Electron-Deficient Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. This reaction typically involves a conjugated diene and a dienophile. The reactivity is significantly enhanced in "normal electron demand" Diels-Alder reactions, where an electron-rich diene reacts with an electron-deficient dienophile. The presence of electron-withdrawing groups on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1] This application note provides an overview of the experimental conditions for these reactions and detailed protocols for selected transformations.

Key Experimental Considerations

Several factors influence the outcome of Diels-Alder reactions with electron-deficient dienophiles:

  • Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes, which are locked in the s-cis conformation, are often highly reactive.[2]

  • Dienophile Substitution: The presence of one or more electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) on the dienophile is crucial for accelerating the reaction.[3][4]

  • Temperature: Reaction rates generally increase with temperature. However, the stereoselectivity, particularly the ratio of endo to exo products, can be temperature-dependent, with lower temperatures often favoring the kinetic endo product. Many Diels-Alder reactions can be conducted at room temperature, while others require heating.[2][5]

  • Solvents: The choice of solvent can influence reaction rates and selectivity. Common solvents include non-polar solvents like toluene (B28343) and hexane, as well as more polar options like ethyl acetate (B1210297) and dichloromethane.[2][5][6]

  • Catalysis: Lewis acids are frequently employed to catalyze Diels-Alder reactions. They coordinate to the electron-withdrawing group of the dienophile, further lowering its LUMO energy and increasing its reactivity.[7][8] This can lead to significantly increased reaction rates and improved stereoselectivity.[6] Chiral Lewis acids can be used to achieve enantioselective transformations.[1]

Experimental Protocols and Data

The following sections provide detailed protocols for representative Diels-Alder reactions involving electron-deficient dienophiles, along with tables summarizing the reaction conditions and reported yields.

Protocol 1: Reaction of Cyclopentadiene (B3395910) with Maleic Anhydride (B1165640)

This reaction is a classic example of a Diels-Alder cycloaddition that proceeds rapidly at room temperature to form the endo adduct.[2]

Experimental Procedure: [2][9]

  • In a suitable reaction vessel, dissolve 350 mg of maleic anhydride in 1.5 mL of ethyl acetate. Gentle warming may be required.[9]

  • Add 1.5 mL of petroleum ether (or hexane) to the solution and mix well.[9]

  • Freshly distill cyclopentadiene from dicyclopentadiene. Add approximately 1 mL (around 20 drops) of the freshly prepared cyclopentadiene to the maleic anhydride solution.[9]

  • Stir the reaction mixture at room temperature. The product will begin to crystallize.

  • After approximately 5-10 minutes, cool the mixture in an ice bath to maximize crystallization.[2]

  • Isolate the crystalline product by filtration, wash with a small amount of cold solvent, and allow it to air dry.

DieneDienophileSolventTemperatureTimeProductYieldReference
CyclopentadieneMaleic AnhydrideEthyl Acetate / HexaneRoom Temperature5-10 minendo-Norbornene-5,6-dicarboxylic anhydrideHigh[2][9]
Protocol 2: Reaction of Anthracene (B1667546) with Maleic Anhydride

This reaction requires elevated temperatures to proceed at a reasonable rate and is typically carried out in a high-boiling solvent.[10]

Experimental Procedure: [10]

  • To a round-bottom flask equipped with a reflux condenser, add anthracene (1.0 eq) and maleic anhydride (1.0 eq).

  • Add a high-boiling solvent such as xylene.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry.

DieneDienophileSolventTemperatureTimeProductYieldReference
AnthraceneMaleic AnhydrideXyleneRefluxNot Specified9,10-dihydroanthracene-9,10-α,β-succinic anhydrideNot Specified[10]
Protocol 3: Solid-Phase Synthesis of a Hexahydro-1,3-dioxoisoindole

This protocol demonstrates a solid-phase approach to the Diels-Alder reaction between a resin-bound diene and an N-substituted maleimide (B117702).[5][11]

Experimental Procedure: [5][11]

  • Immobilize a dienoic carboxylic acid on Wang resin through an ester linkage.

  • Swell the resin-bound diene in a suitable solvent (e.g., toluene).

  • Add an N-substituted maleimide to the swollen resin.

  • The reaction can be carried out under two sets of conditions:

    • Method A (Heating): Heat the mixture in toluene at 100 °C for 18 hours.[11]

    • Method B (Room Temperature): Use a low solvent volume (1-2 µL of solvent/mg of resin) and stir at room temperature for 30-70 hours.[5]

  • After the reaction is complete, wash the resin thoroughly to remove excess reagents.

  • Cleave the product from the resin to obtain the fused hexahydro-1,3-dioxoisoindole.

Diene (Resin-Bound)DienophileSolventTemperatureTimeProductYieldReference
Dienoic acid on Wang resinN-substituted maleimidesToluene100 °C (Method A)18 hFused hexahydro-1,3-dioxoisoindoleModerate to Good[11]
Dienoic acid on Wang resinN-substituted maleimidesToluene (low volume)Room Temp (Method B)30-70 hFused hexahydro-1,3-dioxoisoindoleModerate to Good[5]

Lewis Acid Catalysis

Lewis acid catalysis can significantly enhance the rate and selectivity of Diels-Alder reactions.[6] For example, the reaction between cyclopentadiene and methyl acrylate (B77674) can be catalyzed by AlCl₃.[7] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and reactive.

A general procedure for a Lewis acid-catalyzed Diels-Alder reaction is as follows:

  • Dissolve the dienophile in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., 0 °C to -78 °C).

  • Add the Lewis acid catalyst (e.g., a solution of AlCl₃ or Ca(OTf)₂) portion-wise.

  • Add the diene to the reaction mixture and stir at the low temperature.

  • Monitor the reaction until completion.

  • Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of a salt).

  • Perform a standard aqueous workup and purify the product by chromatography.

DieneDienophileCatalystSolventTemperatureYieldReference
Cyclopentadiene1,4-naphthoquinoneCa(OTf)₂/Bu₄NPF₆ (10 mol%)Dichloromethane-20 °C96%[6]

Visualizing the Workflow

Diels_Alder_Workflow General Workflow for a Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Select Diene and Electron-Deficient Dienophile solvent Choose Appropriate Solvent reagents->solvent catalyst Select Catalyst (Optional, e.g., Lewis Acid) solvent->catalyst mix Combine Reactants (and Catalyst) catalyst->mix conditions Set Reaction Temperature (e.g., RT, Heat, or Cool) mix->conditions monitor Monitor Reaction Progress (e.g., TLC, GC, NMR) conditions->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup/ Extraction quench->extract purify Purify Product (e.g., Crystallization, Chromatography) extract->purify characterize Characterize Product (e.g., NMR, MS, IR) purify->characterize yield Determine Yield and Purity characterize->yield Lewis_Acid_Catalysis_Mechanism Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions dienophile Electron-Deficient Dienophile (with EWG) activated_dienophile Activated Dienophile-LA Complex (Lowered LUMO) dienophile->activated_dienophile Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_dienophile diene Electron-Rich Diene (HOMO) transition_state [4+2] Cycloaddition Transition State diene->transition_state activated_dienophile->transition_state Reaction product Cycloadduct transition_state->product Ring Formation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of 1-methoxy-1,3-cyclohexadiene from reaction mixtures, particularly following a Birch reduction of anisole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product is contaminated with the isomeric 1-methoxy-1,4-cyclohexadiene. How can I separate them?

Answer: Separation of these isomers can be challenging due to their similar boiling points.

  • Fractional Distillation: Careful fractional distillation under reduced pressure may afford separation, although it can be difficult. A column with high theoretical plates is recommended.

  • Preparative Gas Chromatography (GC): For small-scale purifications requiring high purity, preparative GC is a viable option.[1]

  • Isomerization: In some cases, it may be possible to isomerize the 1,4-diene to the more stable conjugated 1,3-diene.[2][3] This can sometimes be achieved by treatment with a mild acid or base, but reaction conditions must be carefully optimized to avoid product decomposition.

Question: I am observing a low yield of this compound after workup. What are the potential causes?

Answer: Low yields can result from several factors during the reaction and purification:

  • Incomplete Reaction: The Birch reduction may not have gone to completion. Ensure that the characteristic blue color of the dissolved alkali metal persists throughout the reaction and is quenched at the end.[4]

  • Product Volatility: this compound is a relatively volatile compound. Ensure that rotary evaporation is performed at low temperatures and that condensers are sufficiently cold to prevent product loss.

  • Emulsion Formation during Extraction: Formation of a stable emulsion during aqueous workup can lead to significant product loss. To break emulsions, try adding brine or small amounts of a different organic solvent.

  • Decomposition: The product can be sensitive to acid. If an acidic workup is used, it should be mild and performed at low temperatures.[4]

Question: My product is discolored or contains polymeric material after distillation. How can I prevent this?

Answer: Discoloration and polymerization are often signs of product decomposition, which can be triggered by heat, air, or impurities.

  • Distillation under Reduced Pressure: Distilling at a lower temperature under vacuum will minimize thermal decomposition.

  • Inert Atmosphere: Dienes can be susceptible to oxidation. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[5]

  • Addition of an Inhibitor: Adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask can prevent polymerization.

  • Removal of Acidic Impurities: Ensure that all acidic impurities are removed during the workup, as they can catalyze polymerization at elevated temperatures.

Question: How can I effectively remove the alcohol used as a proton source in the Birch reduction?

Answer: The alcohol (e.g., ethanol (B145695) or tert-butanol) is typically removed during the aqueous workup.

  • Aqueous Washes: Multiple extractions with water or brine will remove the majority of the alcohol from the organic layer.

  • Azeotropic Removal: In some cases, the alcohol may form an azeotrope with the solvent or product. If distillation is used, the initial fractions may contain the alcohol.

  • Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before concentration, as residual water can carry over dissolved alcohol.[5]

Frequently Asked Questions (FAQs)

What is the typical starting material for the synthesis of this compound?

The most common laboratory synthesis is the Birch reduction of anisole.[4][6][7]

What are the common impurities found in crude this compound from a Birch reduction?

Common impurities include unreacted anisole, the isomeric 1-methoxy-1,4-cyclohexadiene, the alcohol used as a proton source, and potentially small amounts of benzene (B151609) or cyclohexene (B86901) if side reactions occur.[5]

What analytical techniques are suitable for monitoring the purity of this compound?

  • Gas Chromatography (GC): GC is an excellent method for assessing purity and determining the ratio of 1,3- to 1,4-isomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for purity analysis.[10]

How should this compound be stored?

Due to its potential for oxidation and polymerization, it should be stored under an inert atmosphere, in a tightly sealed container, and at a low temperature (refrigerated or frozen). The addition of a radical inhibitor like BHT is also recommended for long-term storage.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H10O[9][11]
Molecular Weight110.15 g/mol [11]
Boiling Point40 °C at 15 mmHg
Density0.929 g/mL at 25 °C
Refractive Indexn20/D 1.488
Flash Point27 °C (closed cup)

Experimental Protocols

Protocol 1: General Workup and Extraction Procedure Following Birch Reduction

This protocol outlines the initial steps to isolate the crude product from the reaction mixture after the Birch reduction of anisole.

  • Quenching the Reaction: Once the reaction is complete (indicated by the disappearance of the blue color or by quenching the excess alkali metal), cautiously add a quenching agent (e.g., isoprene (B109036) or ethanol) until the blue color is discharged.

  • Ammonia (B1221849) Evaporation: Allow the liquid ammonia to evaporate under a stream of dry nitrogen in a well-ventilated fume hood.

  • Aqueous Workup: To the remaining residue, slowly add water or a saturated aqueous solution of ammonium (B1175870) chloride at a low temperature (e.g., 0 °C) to decompose any remaining alkali metal and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent (e.g., diethyl ether, pentane, or MTBE).[4] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[5]

  • Concentration: Filter off the drying agent and carefully remove the solvent by rotary evaporation at a low temperature and reduced pressure to yield the crude product.

Protocol 2: Purification by Fractional Distillation

This protocol describes the final purification of the crude product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is dry.

  • Inhibitor Addition: Add a small amount of a radical inhibitor (e.g., BHT) to the crude product in the distillation flask.

  • Distillation: Heat the flask gently using an oil bath. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

  • Fraction Collection: Collect the fractions based on the boiling point and monitor their purity by GC or TLC. The desired this compound typically distills at approximately 40 °C at 15 mmHg.

Visualizations

experimental_workflow Experimental Workflow for Purification reaction Birch Reduction Mixture quench Quench Reaction (e.g., with isoprene) reaction->quench evaporation Evaporate Ammonia quench->evaporation workup Aqueous Workup (Water/NH4Cl) evaporation->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate crude Crude Product concentrate->crude distillation Fractional Distillation (Reduced Pressure) crude->distillation pure_product Pure this compound distillation->pure_product troubleshooting_logic Troubleshooting Common Purification Issues start Problem with Purified Product issue_purity Low Purity / Isomer Contamination start->issue_purity issue_yield Low Yield start->issue_yield issue_decomposition Product Decomposition (Color/Polymer) start->issue_decomposition solution_distillation Improve Fractional Distillation issue_purity->solution_distillation Yes solution_prep_gc Use Preparative GC issue_purity->solution_prep_gc High Purity Needed solution_check_volatility Check for Product Loss during Concentration issue_yield->solution_check_volatility Yes solution_workup Optimize Workup/ Extraction issue_yield->solution_workup Yes solution_vacuum Distill under Reduced Pressure issue_decomposition->solution_vacuum Yes solution_inert Use Inert Atmosphere issue_decomposition->solution_inert Yes solution_inhibitor Add Radical Inhibitor issue_decomposition->solution_inhibitor Yes

References

byproducts formed during the synthesis of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Methoxy-1,3-cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process:

  • Birch Reduction: Anisole (B1667542) is reduced using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This reaction selectively reduces the aromatic ring to yield 1-Methoxy-1,4-cyclohexadiene.[1][2][3]

  • Isomerization: The resulting 1-Methoxy-1,4-cyclohexadiene is then isomerized to the more thermodynamically stable conjugated diene, this compound.[4] This can be achieved using acid or base catalysis, or with reagents like dichloromaleic anhydride.[4]

Q2: What are the primary byproducts I should expect?

A2: The most common byproduct is the starting material for the isomerization step, 1-Methoxy-1,4-cyclohexadiene .[4] Other potential byproducts include:

  • Unreacted anisole .[4]

  • 3-Methoxycyclohexene from over-reduction during the Birch reduction.

  • Cyclohexenone derivatives resulting from the hydrolysis of the enol ether product.[5]

  • Benzene may be present as a contaminant from the solvent or side reactions.[4]

  • Polymerization products, particularly if the product is not handled under an inert atmosphere.

Q3: My yield of this compound is low. What are the possible reasons?

A3: Low yields can stem from several factors:

  • Incomplete Birch Reduction: Insufficient reducing agent or premature quenching of the reaction can leave a significant amount of unreacted anisole.

  • Inefficient Isomerization: The isomerization from the 1,4-diene to the 1,3-diene is an equilibrium process.[4] The reaction may not have reached equilibrium, or the catalyst may be inactive.

  • Product Loss During Workup: The product is volatile and can be lost during solvent removal. It is also susceptible to hydrolysis, so acidic conditions during workup should be carefully controlled.

  • Polymerization: Enol ethers can polymerize, especially in the presence of acid or upon prolonged storage.

Q4: How can I purify the final product?

A4: Purification can be challenging due to the similar boiling points of the isomeric dienes.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method.

  • Flash Chromatography: Separation of the 1,3- and 1,4-isomers by flash chromatography is generally difficult.[4]

  • Iron Complexation: A more advanced method involves the formation of an iron tricarbonyl complex with the 1,3-diene, which can be separated from the uncomplexed 1,4-diene. The pure 1,3-diene is then liberated by decomplexation.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High percentage of unreacted anisole in the final product. Incomplete Birch reduction.Ensure the use of a sufficient excess of the alkali metal and that the reaction is allowed to proceed to completion before quenching.
Product contains a significant amount of 1-Methoxy-1,4-cyclohexadiene. Incomplete or inefficient isomerization.Increase the reaction time for the isomerization step or use a more effective catalyst. Ensure anhydrous conditions if using acid catalysts.
Formation of cyclohexenone byproducts. Hydrolysis of the enol ether during workup or storage.Perform the aqueous workup under neutral or slightly basic conditions. Ensure the final product is stored under an inert atmosphere and away from moisture.
Product is discolored or has polymerized. Exposure to air, light, or acid.Handle and store the product under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place. The addition of a radical inhibitor like BHT may be beneficial for long-term storage.
Low recovery after distillation. The product is volatile.Use a cooled receiver during distillation and avoid high vacuum or excessive heating.

Quantitative Data Summary

Parameter Value Reference
Thermodynamic Equilibrium Ratio (1,3-isomer : 1,4-isomer)~ 4 : 1[4]
Purity of commercially available technical grade product~ 65%[4]
Yield of this compound via iron complexation method51% (containing ~20% anisole)[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Birch Reduction and Isomerization

Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene

  • Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and an ammonia inlet.

  • Cool the flask to -78 °C and condense anhydrous ammonia into the flask.

  • Add small pieces of lithium or sodium metal to the liquid ammonia until a persistent blue color is observed.

  • Slowly add a solution of anisole in a suitable solvent (e.g., anhydrous ethanol (B145695) or THF) to the reaction mixture.

  • Allow the reaction to stir for several hours at -78 °C.

  • Quench the reaction by the slow addition of a proton source, such as ethanol, followed by ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate, and then add water and a suitable organic solvent (e.g., diethyl ether) to extract the product.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-Methoxy-1,4-cyclohexadiene.

Step 2: Isomerization to this compound

  • Dissolve the crude 1-Methoxy-1,4-cyclohexadiene in a suitable solvent (e.g., DMSO for base-catalyzed isomerization or an aprotic solvent for acid-catalyzed isomerization).

  • Add a catalytic amount of a strong base (e.g., potassium tert-butoxide) or an acid catalyst.

  • Heat the reaction mixture and monitor the progress by GC or NMR until the desired isomer ratio is achieved.

  • Cool the reaction mixture and quench by adding water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway Anisole Anisole Birch_Product 1-Methoxy-1,4-cyclohexadiene Anisole->Birch_Product Birch Reduction (Na or Li, liq. NH3, EtOH) Final_Product This compound Birch_Product->Final_Product Isomerization (Acid or Base catalyst)

Caption: Synthesis pathway of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Anisole Anisole Intermediate 1-Methoxy-1,4-cyclohexadiene Anisole->Intermediate Birch Reduction Unreacted_Anisole Unreacted Anisole Anisole->Unreacted_Anisole Incomplete Reaction Product This compound Intermediate->Product Isomerization Over_Reduction 3-Methoxycyclohexene Intermediate->Over_Reduction Over-reduction Incomplete_Isomerization Residual 1-Methoxy-1,4- cyclohexadiene Intermediate->Incomplete_Isomerization Incomplete Isomerization Hydrolysis Cyclohexenone Derivatives Product->Hydrolysis Hydrolysis

Caption: Potential byproduct formation during synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Analyze Crude Product (GC/NMR) decision1 decision1 start->decision1 High Anisole Content? issue1 Incomplete Birch Reduction decision1->issue1 Yes decision2 High 1,4-Diene Content? decision1->decision2 No solution1 Optimize Birch Reduction: - Check reagent quality - Increase reaction time - Ensure sufficient reductant issue1->solution1 Troubleshoot issue2 Inefficient Isomerization decision2->issue2 Yes decision3 Other Impurities? decision2->decision3 No solution2 Optimize Isomerization: - Check catalyst activity - Increase reaction time/temp - Ensure anhydrous conditions issue2->solution2 Troubleshoot issue3 Product Degradation decision3->issue3 Yes (e.g., Ketones) end Proceed with Purification decision3->end No solution3 Improve Workup/Storage: - Neutralize workup - Store under inert gas - Use stabilizer issue3->solution3 Troubleshoot

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Diels-Alder Reactions with 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving 1-Methoxy-1,3-cyclohexadiene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring higher yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the Diels-Alder reaction with this compound, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Diene Quality: this compound can degrade over time, especially if not stored properly. Impurities or polymerization of the diene will significantly lower the yield.

  • Inactive Dienophile: The dienophile may not be sufficiently electron-poor to react efficiently with the electron-rich this compound.

  • Inappropriate Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials.[1]

  • Suboptimal Solvent Choice: The solvent can influence the reaction rate and selectivity.

  • Presence of Water: Moisture can react with Lewis acid catalysts and may affect the stability of the reactants or products.

Solutions:

  • Verify Diene Quality:

    • Ensure the this compound is fresh or has been stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.

    • If the quality is uncertain, consider purifying the diene by distillation before use.

  • Enhance Dienophile Reactivity:

    • Use dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, acrylates, quinones).[2]

    • Employ a Lewis acid catalyst to increase the electrophilicity of the dienophile.

  • Optimize Reaction Temperature:

    • Start with reactions at room temperature or slightly elevated temperatures (e.g., 40-80 °C).

    • Monitor the reaction progress using TLC or GC-MS to find the optimal balance between reaction rate and product decomposition. For thermally sensitive adducts, lower temperatures are preferable.

  • Select an Appropriate Solvent:

    • Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often effective. For Lewis acid-catalyzed reactions, anhydrous dichloromethane is a common choice.[3]

    • In some cases, aqueous conditions have been shown to accelerate Diels-Alder reactions, though this is substrate-dependent.[4]

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly before use.

    • Use anhydrous solvents, especially when a Lewis acid catalyst is employed.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • Formation of Regioisomers: When an unsymmetrical dienophile is used, multiple regioisomers ("ortho," "meta," "para") can be formed. The electron-donating methoxy (B1213986) group on the diene typically directs the formation of the "ortho" and "para" adducts, with the "meta" product being a minor component.[2]

  • Formation of Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions.[1][5] The exo product is typically more thermodynamically stable.

Solutions:

  • Control Regioselectivity:

    • The inherent electronic properties of this compound favor the formation of specific regioisomers. Understanding the electronic nature of the dienophile's substituents can help predict the major product.

    • Lewis acid catalysis can significantly enhance regioselectivity.[6][7]

  • Control Stereoselectivity:

    • To favor the endo product, conduct the reaction at lower temperatures.

    • If the exo product is desired, higher reaction temperatures may favor its formation under thermodynamic control, but this risks the retro-Diels-Alder reaction.[1]

    • The choice of Lewis acid catalyst can also influence the endo/exo ratio.[5]

Problem 3: Polymerization of Starting Materials

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can induce the polymerization of the diene or dienophile.

  • Presence of Acidic Impurities: Acidic impurities can catalyze the polymerization of the diene.

  • High Concentration: Running the reaction at a very high concentration can favor intermolecular side reactions like polymerization.

Solutions:

  • Moderate Reaction Temperature: Avoid excessive heating.

  • Purify Reactants: Ensure the diene and dienophile are free from acidic impurities.

  • Optimize Concentration: Run the reaction at a moderate concentration. If polymerization persists, try a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator and protected from light to prevent degradation and polymerization.

Q2: Which dienophiles are most effective with this compound?

A2: Due to the electron-donating nature of the methoxy group, this compound is an electron-rich diene.[8] It reacts most efficiently with electron-poor dienophiles. Examples of highly reactive dienophiles include those with electron-withdrawing groups such as maleic anhydride, acrylates (e.g., methyl acrylate), and quinones.[2][9]

Q3: How can I increase the rate of the Diels-Alder reaction with this compound?

A3: To increase the reaction rate, you can:

  • Use a Lewis Acid Catalyst: Lewis acids such as AlCl₃, SnCl₄, or ZnCl₂ can dramatically accelerate the reaction by coordinating to the dienophile and making it more electrophilic.[7][10]

  • Increase the Temperature: Modestly increasing the reaction temperature can increase the rate, but be mindful of the potential for the retro-Diels-Alder reaction at very high temperatures.[1][2]

  • Choose an Appropriate Solvent: While solvent effects can be complex, polar solvents or even aqueous conditions can sometimes accelerate the reaction.

Q4: How do I purify the Diels-Alder adduct?

A4: Purification of the product typically involves:

  • Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, depending on the properties of the adduct.[11]

Data Presentation

Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reactions (General Examples)

DieneDienophileCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
IsopreneMethyl AcrylateNone1206-[12]
IsopreneMethyl AcrylateAlCl₃-78--[12]
CyclopentadieneMethyl AcrylateNone25-82:12 (endo:exo)[7]
CyclopentadieneMethyl AcrylateAlCl₃·Et₂O25-99:1 (endo:exo)[7]
2,3-Dimethylbuta-1,3-dieneAcroleinNone--Low[13]
2,3-Dimethylbuta-1,3-dieneAcroleinBi(OTf)₃ (1)25369[13]

Note: This table provides general examples illustrating the impact of Lewis acid catalysis on Diels-Alder reactions. Specific yields for this compound will vary depending on the dienophile and precise conditions.

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction of this compound with an Activated Dienophile

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the activated dienophile (1.0 equivalent).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, xylene, or dichloromethane) to dissolve the dienophile.

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solution to obtain the crude product. Purify the crude product by column chromatography or recrystallization.[11]

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the dienophile (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 0.1 - 1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Stir for 15-30 minutes.

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Quenching and Workup: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water, or a Rochelle's salt solution). Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt.

  • Purification: Purify the crude product as described in the thermal protocol.

Visualizations

Troubleshooting_Workflow start Low Yield in Diels-Alder Reaction check_diene Check Diene Quality (Purity, Age) start->check_diene check_conditions Review Reaction Conditions start->check_conditions check_dienophile Evaluate Dienophile start->check_dienophile check_diene->check_conditions Diene is pure purify_diene Purify Diene (e.g., Distillation) check_diene->purify_diene Impurities suspected optimize_temp Optimize Temperature (Avoid excessive heat) check_conditions->optimize_temp Retro-Diels-Alder suspected check_solvent Check Solvent (Anhydrous?) check_conditions->check_solvent Reaction sluggish use_catalyst Use Lewis Acid Catalyst check_dienophile->use_catalyst Low reactivity success Improved Yield purify_diene->success optimize_temp->success use_catalyst->success check_solvent->success

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Caption: Regioselectivity in the Diels-Alder reaction.

References

Technical Support Center: Managing 1-Methoxy-1,3-cyclohexadiene Stability During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-methoxy-1,3-cyclohexadiene. The focus is on preventing and managing its decomposition during experimental workup procedures.

Troubleshooting Guide

Issue: Low yield of this compound after workup, with the presence of anisole.

  • Potential Cause 1: Acid-catalyzed Aromatization. this compound is susceptible to acid, which can catalyze its aromatization to anisole. Trace amounts of acid in the reaction mixture, during extraction, or on glassware can lead to significant product loss.

  • Troubleshooting Steps:

    • Neutralize the Reaction Mixture: Before workup, ensure the reaction mixture is neutralized or slightly basic. A mild base wash, such as with a saturated sodium bicarbonate solution, is recommended.

    • Use Base-Washed Glassware: All glassware used for the workup and purification should be washed with a base (e.g., dilute ammonium (B1175870) hydroxide), followed by a thorough rinse with deionized water and drying.

    • Avoid Acidic Drying Agents: Do not use acidic drying agents like anhydrous sodium sulfate (B86663) if there's any suspicion of residual acid. Instead, use a neutral or basic drying agent like anhydrous potassium carbonate or magnesium sulfate.[1]

  • dot

    cluster_0 Aromatization Troubleshooting Workflow start Low Yield & Anisole Detected check_acid Check for Acid Contamination start->check_acid neutralize Neutralize with NaHCO3 wash check_acid->neutralize Yes distill Purify by Vacuum Distillation check_acid->distill No base_wash Use Base-Washed Glassware neutralize->base_wash drying_agent Switch to K2CO3 or MgSO4 for drying base_wash->drying_agent drying_agent->distill success Improved Yield of Diene distill->success

    Caption: Troubleshooting workflow for aromatization of this compound.

Issue: Presence of 1-methoxy-1,4-cyclohexadiene in the final product.

  • Potential Cause: Isomerization. The 1,4-isomer is a common impurity that can be difficult to separate.[2] Some synthetic routes may produce a mixture of isomers.

  • Troubleshooting Steps:

    • Optimize Synthesis: Review the synthetic protocol to favor the formation of the 1,3-isomer. For instance, iron complexation/decomplexation methods have been developed to produce the desired compound without contamination from isomeric byproducts.[1]

    • Purification: While flash chromatography can be challenging, careful fractional distillation under reduced pressure may help in separating the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during workup?

A1: The two primary decomposition pathways are:

  • Aromatization: This is often an acid-catalyzed process that converts the diene into the more stable aromatic compound, anisole.

  • Polymerization: Like many dienes, this compound can polymerize, especially when exposed to heat, light, or radical initiators.

Q2: How should I store this compound?

A2: To ensure long-term stability, store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (refrigerator or freezer), and protected from light. The use of a sealed ampoule is ideal.

Q3: Can I use silica (B1680970) gel for the chromatography of this compound?

A3: Caution is advised when using silica gel for chromatography. Standard silica gel is slightly acidic and can cause the aromatization of the diene. If chromatography is necessary, it is recommended to use silica gel that has been neutralized with a base, such as triethylamine, mixed into the eluent system.

Q4: What are the ideal conditions for the distillation of this compound?

A4: Distillation should be performed under reduced pressure to keep the temperature low and minimize the risk of thermal decomposition and polymerization. A short-path distillation apparatus is recommended to reduce the contact time with heated surfaces. A reported boiling point is 40°C at 15 mmHg.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

FactorCondition to AvoidRecommended ConditionRationale
pH AcidicNeutral to slightly basicPrevents acid-catalyzed aromatization to anisole.[1]
Temperature High temperaturesLow temperatures (e.g., during storage and distillation)Minimizes thermal decomposition and polymerization.
Atmosphere Oxygen/AirInert atmosphere (Argon, Nitrogen)Prevents oxidation.
Light UV or prolonged light exposureStorage in amber vials or in the darkReduces the risk of light-induced polymerization.
Catalysts Strong acids, some metals---These can promote decomposition pathways.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Decomposition

  • Quenching: Cool the reaction mixture in an ice bath. Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acids.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.[1] Avoid using acidic drying agents.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

  • Purification: Purify the crude product by vacuum distillation, preferably using a short-path apparatus.[1]

  • dot

    cluster_1 Recommended Workup Workflow start Reaction Mixture quench Quench with sat. NaHCO3 start->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 then Brine extract->wash dry Dry over K2CO3 or MgSO4 wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Diene distill->product

    Caption: Step-by-step workflow for a non-destructive workup of this compound.

References

Technical Support Center: Stability of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1,3-cyclohexadiene. The information is designed to address common stability issues encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid discoloration or polymerization of the compound upon storage. Exposure to air, light, or heat.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at a low temperature (refrigerated or frozen). Ensure the solvent is degassed before use.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of this compound in the reaction solvent.Evaluate the compatibility of your solvent with the diene. Protic solvents (e.g., methanol (B129727), ethanol) and acidic conditions can promote hydrolysis. Consider using anhydrous aprotic solvents such as THF, diethyl ether, or toluene.
Difficulty in purifying the compound, with signs of decomposition on silica (B1680970) gel. The acidic nature of standard silica gel can catalyze the degradation of the enol ether.Use a neutralized silica gel (e.g., treated with triethylamine) for chromatographic purification. Alternatively, consider other purification techniques like distillation or recrystallization if applicable.
NMR spectrum shows the appearance of new peaks over time, suggesting degradation. Instability of the compound in the NMR solvent.Use a dry, aprotic deuterated solvent (e.g., Benzene-d6, CDCl3 stored over molecular sieves). Acquire the spectrum as quickly as possible after preparing the sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, an enol ether, is primarily influenced by:

  • Presence of Acid: Traces of acid can catalyze the hydrolysis of the enol ether to form 3-methoxycyclohexanone.

  • Solvent Choice: Protic solvents (e.g., alcohols, water) can act as a proton source and promote degradation. Aprotic solvents are generally preferred.

  • Atmosphere: Like many dienes, it can be susceptible to oxidation and polymerization, especially when exposed to air (oxygen).

  • Temperature and Light: Elevated temperatures and exposure to UV light can accelerate decomposition and polymerization.

Q2: Which solvents are recommended for storing and using this compound?

A2: For optimal stability, it is recommended to use anhydrous, aprotic solvents. Good choices include:

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Toluene

  • Hexane

  • Dichloromethane (DCM)

It is crucial to ensure these solvents are free from acidic impurities and peroxides.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using several analytical techniques:

  • NMR Spectroscopy: The appearance of new signals, particularly in the carbonyl region (around 200 ppm in 13C NMR) or the disappearance of the vinyl ether protons, can indicate hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify volatile degradation products.

  • Thin-Layer Chromatography (TLC): The appearance of new, often more polar, spots can signify decomposition.

Q4: What are the likely degradation products of this compound in the presence of acid and water?

A4: The most common degradation pathway is acid-catalyzed hydrolysis. This proceeds via protonation of the double bond followed by the addition of water and subsequent loss of methanol to yield 3-methoxycyclohex-2-en-1-one, which can then tautomerize to 3-methoxycyclohexanone.

Quantitative Stability Data

At present, there is limited publicly available quantitative data on the stability of this compound in a range of solvents. Researchers are encouraged to perform their own stability studies as needed for their specific applications. The following table provides a template for recording such data.

Solvent Temperature (°C) Time (hours) Initial Purity (%) Final Purity (%) Degradation Products Observed
THF2524
Methanol2524
DCM2524
Toluene2524
Acetonitrile2524

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

  • Materials:

    • This compound

    • Anhydrous solvents (e.g., THF, Methanol, DCM)

    • Internal standard (e.g., durene or other inert compound with a distinct NMR signal)

    • NMR tubes

    • GC-MS vials

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Prepare a stock solution of this compound with a known concentration of an internal standard in a chosen anhydrous, aprotic solvent under an inert atmosphere.

    • Aliquot the stock solution into several vials for each solvent to be tested.

    • For each solvent, prepare a solution of this compound at a specific concentration.

    • Take an initial sample (t=0) for analysis by NMR and/or GC-MS to determine the initial purity.

    • Store the solutions under the desired experimental conditions (e.g., room temperature, elevated temperature).

    • At specified time intervals (e.g., 1, 6, 12, 24 hours), withdraw an aliquot from each solution for analysis.

    • Analyze the samples by NMR or GC-MS to quantify the remaining this compound relative to the internal standard and to identify any degradation products.

    • Plot the concentration of this compound versus time to determine the rate of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (Diene + Internal Standard) aliquot Aliquot into Vials prep_stock->aliquot add_solvent Add Test Solvents aliquot->add_solvent initial_analysis Initial Analysis (t=0) (NMR, GC-MS) add_solvent->initial_analysis storage Store Samples (Controlled Conditions) initial_analysis->storage time_points Withdraw Aliquots (t = 1, 6, 12, 24h) storage->time_points final_analysis Analyze Aliquots time_points->final_analysis quantify Quantify Remaining Diene final_analysis->quantify identify Identify Degradation Products final_analysis->identify plot Plot Concentration vs. Time quantify->plot

Workflow for assessing the stability of this compound.

degradation_pathway Postulated Acid-Catalyzed Hydrolysis Pathway diene This compound protonation Protonation diene->protonation + H+ carbocation Resonance-Stabilized Carbocation Intermediate protonation->carbocation h2o_attack Nucleophilic Attack by Water carbocation->h2o_attack + H2O protonated_ether Protonated Hemiketal-like Intermediate h2o_attack->protonated_ether deprotonation Deprotonation protonated_ether->deprotonation - H+ enol_ether_ketone 3-Methoxycyclohex-2-en-1-one deprotonation->enol_ether_ketone tautomerization Tautomerization enol_ether_ketone->tautomerization final_product 3-Methoxycyclohexanone tautomerization->final_product

Potential degradation pathway of this compound in acidic media.

preventing polymerization of 1-Methoxy-1,3-cyclohexadiene upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-Methoxy-1,3-cyclohexadiene during storage.

Troubleshooting Guide

Issue: The vial of this compound contains a viscous liquid or solid particles.

  • Question: Why has my this compound sample become viscous or solidified? Answer: Viscosity increase or solidification indicates that the monomer has started to polymerize. This can be due to improper storage conditions such as exposure to heat, light, or oxygen, or the absence of an effective inhibitor. This compound is susceptible to polymerization primarily through Diels-Alder cycloaddition and potentially free-radical pathways.

  • Question: What should I do with a polymerized sample of this compound? Answer: A polymerized sample is no longer suitable for most applications as its chemical identity has changed. It is recommended to dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to use the material, as the presence of oligomers and polymers can lead to unpredictable results in your experiments.

  • Question: How can I confirm if my sample has polymerized? Answer: You can confirm polymerization by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample will show a characteristic peak in the GC chromatogram and specific signals in the NMR spectrum. Polymerized samples will show a decrease in the monomer peak intensity and the appearance of new, broader signals corresponding to oligomers and polymers.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound to prevent polymerization? Answer: To ensure the stability of this compound, it should be stored at low temperatures, ideally at -20°C for long-term storage and +4°C for short-term use.[1] It is crucial to protect the compound from light and moisture by storing it in an amber, airtight container.[1] The headspace of the container should be filled with an inert gas like argon or nitrogen to minimize contact with oxygen.

  • Question: Should I use an inhibitor with this compound? Answer: Yes, the use of an inhibitor is highly recommended to prevent polymerization. Phenolic compounds such as Butylated Hydroxytoluene (BHT) are commonly used as inhibitors for dienes. For instance, 1,3-cyclohexadiene (B119728) is often supplied with 0.05% BHT.[2]

  • Question: How do I add an inhibitor to my this compound sample? Answer: If you have received an uninhibited sample, you can add a radical scavenger like BHT to a concentration of 0.05-0.1% (w/w). Dissolve the appropriate amount of the inhibitor in the diene by gentle swirling. Ensure this is done under an inert atmosphere.

Polymerization and Prevention

  • Question: What is the primary mechanism of this compound polymerization? Answer: The primary polymerization pathway for this compound is believed to be a Diels-Alder [4+2] cycloaddition reaction, where one molecule acts as the diene and another as the dienophile. This leads to the formation of dimers and higher oligomers. Additionally, in the presence of initiators like light or peroxides, free-radical polymerization can also occur.

  • Question: How do inhibitors like BHT prevent polymerization? Answer: Inhibitors like BHT are radical scavengers. They function by reacting with and neutralizing any free radicals that may form in the sample, thereby terminating the chain reaction of free-radical polymerization. While they are most effective against radical polymerization, they can also help to improve overall stability.

Purity and Analysis

  • Question: How can I check the purity of my this compound sample? Answer: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is effective for separating the monomer from any oligomers and impurities, while NMR provides detailed structural information and can be used to quantify the extent of polymerization.

  • Question: What should I look for in an NMR spectrum to detect polymerization? Answer: In a ¹H NMR spectrum of a pure sample, you will observe sharp signals corresponding to the protons of the this compound molecule. Upon polymerization, these signals will decrease in intensity, and new, broader signals will appear in the aliphatic and olefinic regions, characteristic of the polymer backbone.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors for this compound

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term)Slows down the rate of both Diels-Alder and radical reactions.
+4°C (Short-term)Suitable for frequently used aliquots.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of peroxides that can initiate radical polymerization.
Light Amber Vial/Protection from LightMinimizes photo-initiated radical formation.
Inhibitor 0.05 - 0.1% BHT (Butylated Hydroxytoluene)Scavenges free radicals to prevent radical polymerization.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • If an internal standard is used for quantification, add it to the sample at a known concentration.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound (expected retention time and mass spectrum).

    • Integrate the peak area of the monomer and any other observed peaks.

    • Calculate the purity as the percentage of the monomer peak area relative to the total peak area.

    • The presence of peaks at higher retention times with molecular ions corresponding to dimers or trimers indicates polymerization.

Protocol 2: Monitoring Polymerization of this compound by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals of the this compound monomer.

    • Look for the appearance of new, broad signals, particularly in the upfield region (1.0-3.0 ppm) and the downfield olefinic region (5.0-6.5 ppm), which may indicate the formation of oligomers or polymers.

    • Quantify the monomer content by integrating a well-resolved monomer signal and comparing it to the integral of the internal standard. A decrease in this ratio over time indicates polymerization.

Visualizations

Polymerization_Pathways cluster_storage Storage Conditions cluster_polymerization Polymerization Mechanisms Monomer Monomer Diels_Alder Diels-Alder Cycloaddition Monomer->Diels_Alder Self-reaction Free_Radical Free Radical Polymerization Monomer->Free_Radical Heat Heat Heat->Diels_Alder Accelerates Light Light Light->Free_Radical Initiates Oxygen Oxygen Oxygen->Free_Radical Initiates (Peroxide formation) Polymer Polymer Diels_Alder->Polymer Free_Radical->Polymer

Caption: Potential polymerization pathways for this compound.

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Heat, Light, O₂ Monomer Monomer Initiator->Monomer Generates Radical Monomer Radical Monomer->Radical Growing_Chain Growing Polymer Radical Chain Radical->Growing_Chain Chain Growth BHT Inhibitor (BHT) Radical->BHT Reacts with Polymer Polymer Growing_Chain->Polymer Growing_Chain->BHT Reacts with Stable_Radical Stable Radical (Non-reactive) BHT->Stable_Radical Forms

Caption: Mechanism of free-radical polymerization inhibition by BHT.

Experimental_Workflow Start Receive/Synthesize This compound Check_Purity Initial Purity Check (GC-MS, NMR) Start->Check_Purity Storage Store at -20°C under Inert Gas with Inhibitor Check_Purity->Storage Use Use in Experiment Storage->Use Monitor_Purity Periodic Purity Check (e.g., every 3-6 months) Storage->Monitor_Purity Decision Purity > 95%? Use->Decision Monitor_Purity->Decision Decision->Storage Yes Discard Discard Sample Decision->Discard No

Caption: Recommended workflow for handling and storage of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Cycloadditions of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in cycloaddition reactions involving 1-Methoxy-1,3-cyclohexadiene.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

Low yields in Diels-Alder reactions involving this compound can stem from several factors. The key areas to investigate are the reactivity of your dienophile, the reaction conditions (temperature and solvent), the stability of the diene itself, and the potential for side reactions. This compound is an electron-rich diene, which generally favors reactions with electron-poor dienophiles.

Q2: How does the electronic nature of the dienophile affect the reaction conversion?

The rate and efficiency of a Diels-Alder reaction are highly dependent on the electronic complementarity of the diene and dienophile. For the electron-rich this compound, a dienophile with strong electron-withdrawing groups (EWGs) is crucial for a high conversion rate. If your dienophile is electron-neutral or electron-rich, the reaction will likely be slow and inefficient.

Q3: Can a Lewis acid catalyst improve my low conversion rate?

Yes, Lewis acids are frequently used to accelerate Diels-Alder reactions and improve yields.[1] A Lewis acid can coordinate to the dienophile, making it more electron-deficient and thus more reactive towards the electron-rich diene.[2] This enhanced reactivity can lead to higher conversion rates and may also improve the regioselectivity of the reaction.

Q4: What is the optimal temperature and solvent for cycloadditions with this compound?

The optimal temperature and solvent are dependent on the specific dienophile being used. Generally, Diels-Alder reactions are heated to overcome the activation energy barrier. However, excessively high temperatures can lead to the decomposition of the diene or the retro-Diels-Alder reaction. A screening of solvents with varying polarities is recommended, as solvent polarity can influence reaction rates.

Q5: Is this compound prone to degradation?

1,3-cyclohexadienes can be sensitive to prolonged heating and acidic conditions, which can lead to isomerization or polymerization, thereby reducing the concentration of the reactive diene and lowering the yield of the desired cycloadduct. It is advisable to use freshly prepared or purified diene for the best results.

Troubleshooting Guide

This guide addresses common issues encountered during cycloaddition reactions with this compound and provides systematic troubleshooting steps.

Problem 1: Low or No Product Formation

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low/No Product Formation

LowConversionTroubleshooting start Low/No Product Formation check_dienophile 1. Evaluate Dienophile Reactivity start->check_dienophile check_conditions 2. Optimize Reaction Conditions check_dienophile->check_conditions Dienophile is appropriate sub_dienophile1 Is the dienophile electron-poor? check_dienophile->sub_dienophile1 check_diene 3. Verify Diene Quality check_conditions->check_diene Conditions optimized sub_conditions1 Have temperature and solvent been screened? check_conditions->sub_conditions1 check_catalyst 4. Consider Lewis Acid Catalysis check_diene->check_catalyst Diene is pure sub_diene1 Is the diene fresh/pure? check_diene->sub_diene1 solution Improved Conversion check_catalyst->solution Catalyst added sub_catalyst1 Is a Lewis acid being used? check_catalyst->sub_catalyst1 sub_dienophile1->check_conditions Yes sub_dienophile2 Action: Switch to a dienophile with strong EWGs. sub_dienophile1->sub_dienophile2 No sub_dienophile2->check_dienophile sub_conditions1->check_diene Yes sub_conditions2 Action: Screen a range of temperatures and solvents. sub_conditions1->sub_conditions2 No sub_conditions2->check_conditions sub_diene1->check_catalyst Yes sub_diene2 Action: Purify the diene (e.g., distillation) before use. sub_diene1->sub_diene2 No sub_diene2->check_diene sub_catalyst1->solution Yes sub_catalyst2 Action: Screen various Lewis acids (e.g., AlCl3, BF3·OEt2). sub_catalyst1->sub_catalyst2 No sub_catalyst2->check_catalyst

Caption: Troubleshooting workflow for low or no product formation.

Possible Cause Recommended Solution
Poor Dienophile Reactivity The dienophile lacks sufficient electron-withdrawing groups (EWGs).
Action: Switch to a dienophile with strong EWGs such as maleic anhydride, N-phenylmaleimide, or acrylates.
Suboptimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy or too high, leading to diene decomposition or retro-Diels-Alder.
Action: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition.
Inappropriate Solvent The solvent polarity may not be ideal for the specific cycloaddition.
Action: Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, or even water).
Degraded Diene This compound may have degraded or polymerized upon storage.
Action: Purify the diene by distillation immediately before use.
Absence of Catalyst The uncatalyzed reaction is too slow.
Action: Introduce a Lewis acid catalyst to accelerate the reaction.[1]
Problem 2: Formation of Multiple Products/Low Regioselectivity

The reaction of an unsymmetrical diene like this compound with an unsymmetrical dienophile can lead to a mixture of regioisomers. One study reported the formation of a mixture of four products with an overall yield of 40% in the reaction of this compound with a nitrostyrene.[3]

Troubleshooting Workflow for Poor Regioselectivity

RegioselectivityTroubleshooting start Poor Regioselectivity check_temp 1. Lower Reaction Temperature start->check_temp check_catalyst 2. Utilize Lewis Acid Catalysis check_temp->check_catalyst Temperature lowered sub_temp1 Is the reaction run at high T? check_temp->sub_temp1 check_dienophile 3. Modify Dienophile check_catalyst->check_dienophile Lewis acid screened sub_catalyst1 Is a Lewis acid being used? check_catalyst->sub_catalyst1 solution Improved Regioselectivity check_dienophile->solution Dienophile modified sub_dienophile1 Can the dienophile be modified? check_dienophile->sub_dienophile1 sub_temp1->check_catalyst No sub_temp2 Action: Run the reaction at a lower temperature to favor the kinetic product. sub_temp1->sub_temp2 Yes sub_temp2->check_temp sub_catalyst1->check_dienophile Yes sub_catalyst2 Action: Screen different Lewis acids to enhance regioselectivity. sub_catalyst1->sub_catalyst2 No sub_catalyst2->check_catalyst sub_dienophile1->solution No sub_dienophile2 Action: Use a dienophile with bulkier or more strongly directing EWGs. sub_dienophile1->sub_dienophile2 Yes sub_dienophile2->check_dienophile ExperimentalWorkflow setup 1. Reaction Setup (Flask, Stir bar, Condenser, Inert atm.) add_dienophile 2. Add Maleic Anhydride and Toluene setup->add_dienophile add_diene 3. Add this compound add_dienophile->add_diene add_catalyst 4. (Optional) Add Lewis Acid at 0°C add_diene->add_catalyst react 5. Stir at Desired Temperature (Monitor by TLC/GC-MS) add_catalyst->react workup 6. Quench and Work-up react->workup extract 7. Extraction workup->extract dry 8. Dry and Concentrate extract->dry purify 9. Purification (Recrystallization/Chromatography) dry->purify product Pure Diels-Alder Adduct purify->product

References

removal of unreacted 1-Methoxy-1,3-cyclohexadiene post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1-methoxy-1,3-cyclohexadiene from a reaction mixture.

Troubleshooting Guide

Issue: Residual this compound is detected in my product after initial workup.

  • Question 1: I've completed my reaction and removed the solvent. What is the first step to remove the unreacted diene?

    A standard aqueous workup is typically the first step.[1] This involves dissolving the reaction residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with water and brine.[1] This process helps to remove water-soluble impurities. However, this compound has low water solubility, so further purification steps are usually necessary.

  • Question 2: My product is not stable to silica (B1680970) gel. Are there alternative purification methods to column chromatography?

    If your product is thermally stable, distillation can be an effective method to separate it from the lower-boiling this compound. The boiling point of this compound is 40 °C at 15 mmHg. If your product has a significantly higher boiling point, fractional distillation under reduced pressure can provide good separation.

  • Question 3: I am concerned that my product might co-elute with the unreacted diene during column chromatography. How can I improve separation?

    To improve separation during column chromatography, you can optimize the solvent system. A good starting point is a non-polar solvent system, as this compound is relatively non-polar. You can gradually increase the polarity of the eluent to first elute the diene and then your product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before performing the column.

  • Question 4: Can I use a chemical scavenger to remove the excess this compound?

    While there are methods for scavenging unreacted electrophiles, scavenging a diene like this compound is less common. A more practical approach for removing a nucleophilic diene would be to add a reactive electrophile (a dienophile) after the primary reaction is complete to consume the excess diene. This new adduct would then need to be separated. This method is only recommended if the new adduct is easily separable from your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. Key properties are summarized in the table below.

PropertyValue
Molecular Weight 110.15 g/mol [2]
Boiling Point 40 °C at 15 mmHg
Density 0.929 g/mL at 25 °C
Solubility Soluble in organic solvents like chloroform.[3]

Q2: What is a general workup procedure for a reaction involving this compound?

A2: A general workup procedure after a reaction involving this compound typically involves the following steps:

  • Cool the reaction mixture to room temperature.

  • Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the solution to obtain the crude product.[1]

  • Purify the crude product using techniques like column chromatography or distillation.[1]

Q3: How can I monitor the removal of this compound during purification?

A3: The removal of the diene can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, a stain that visualizes the diene (e.g., potassium permanganate) can be helpful. For GC and NMR, the disappearance of the characteristic peaks corresponding to this compound will indicate its successful removal.

Experimental Protocols

Protocol 1: Removal by Fractional Distillation under Reduced Pressure

This method is suitable for thermally stable products with a boiling point significantly higher than that of this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Preparation: Place the crude reaction mixture in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring if using a stir bar.

    • Gradually apply vacuum to the system, ensuring it is stable.

    • Slowly heat the distillation flask using a heating mantle or oil bath.

    • Monitor the temperature at the head of the fractionating column.

    • Collect the fraction that distills at or near 40 °C at 15 mmHg, which will be predominantly unreacted this compound.

    • Once the diene has been removed, the temperature will either drop or begin to rise towards the boiling point of your product. At this point, you can stop the distillation or change the receiving flask to collect your product if it is also volatile.

Protocol 2: Removal by Flash Column Chromatography

This is the most common method for purifying products from unreacted starting materials.

  • TLC Analysis: Determine an appropriate solvent system using TLC that shows good separation between your product and this compound. The diene should have a higher Rf value than a more polar product.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Pack the column with silica gel using the chosen eluent system (slurry packing is often preferred).

  • Sample Loading:

    • Concentrate the crude product.

    • Adsorb the crude product onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • The unreacted this compound will elute first.

    • Once the diene has been completely eluted, you can either continue with the same solvent system or increase the polarity to elute your product faster.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Decision Workflow for Purification

PurificationWorkflow start Crude Reaction Mixture is_product_thermostable Is the product thermally stable? start->is_product_thermostable is_bp_diff_significant Is Boiling Point Difference > 50°C? is_product_thermostable->is_bp_diff_significant Yes is_product_silica_stable Is the product stable on silica gel? is_product_thermostable->is_product_silica_stable No distillation Fractional Distillation under Reduced Pressure is_bp_diff_significant->distillation Yes is_bp_diff_significant->is_product_silica_stable No end_purified Purified Product distillation->end_purified chromatography Flash Column Chromatography chromatography->end_purified is_product_silica_stable->chromatography Yes alt_chromatography Alternative Chromatography (Alumina, Reverse Phase) is_product_silica_stable->alt_chromatography No alt_chromatography->end_purified end_reassess Reassess Purification Strategy alt_chromatography->end_reassess

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Catalyst Choice in 1-Methoxy-1,3-cyclohexadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1,3-cyclohexadiene. The following sections detail the impact of catalyst selection on reaction outcomes, offer solutions to common experimental challenges, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is sluggish or not proceeding. What are the common causes and solutions?

A1: Low reactivity in Diels-Alder reactions involving this compound can stem from several factors:

  • Purity of the Diene: this compound can isomerize or undergo side reactions if not stored properly. Ensure the diene is freshly prepared or purified before use.

  • Dienophile Reactivity: The reaction rate is highly dependent on the electronic nature of the dienophile. Electron-poor dienophiles (e.g., maleic anhydride (B1165640), N-substituted maleimides, acrylates) are significantly more reactive. If using an electron-neutral or electron-rich dienophile, a Lewis acid catalyst is often necessary to enhance its reactivity.

  • Thermal Conditions: While many Diels-Alder reactions with activated dienes proceed at room temperature, some systems may require heating to overcome the activation energy barrier.

  • Catalyst Inactivity: If using a Lewis acid catalyst, ensure it is anhydrous and has not been deactivated by exposure to moisture or other impurities in the reactants or solvent.

Q2: I am observing a mixture of regioisomers in my Diels-Alder reaction. How can I improve the regioselectivity?

A2: The methoxy (B1213986) group in this compound directs the regioselectivity of the Diels-Alder reaction, typically favoring the "ortho" adduct. However, poor regioselectivity can occur. To improve this:

  • Catalyst Choice: Lewis acid catalysts can enhance the inherent regioselectivity by coordinating to the dienophile and increasing the difference in the energy of the two possible transition states.

  • Solvent Polarity: The polarity of the solvent can influence the transition state, thereby affecting regioselectivity. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile) can help optimize the outcome.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lower activation energy.

Q3: What are the common byproducts in reactions involving this compound, and how can I minimize them?

A3: Common byproducts can arise from both the synthesis of the diene and the subsequent reaction:

  • From Diene Synthesis: If preparing this compound from its 1,4-isomer, incomplete isomerization can leave residual 1,4-diene. Additionally, harsh acidic or basic conditions can lead to the formation of anisole (B1667542) through aromatization.

  • During the Diels-Alder Reaction: With highly reactive dienophiles, polymerization of the diene or the dienophile can occur, especially at elevated temperatures. Using a slight excess of the diene and maintaining a lower reaction temperature can mitigate this.

Q4: How do I choose the appropriate catalyst for the isomerization of 1-Methoxy-1,4-cyclohexadiene to the 1,3-isomer?

A4: The choice of catalyst depends on the desired reaction conditions and scale:

  • Acid Catalysts: Toluene-p-sulfonic acid (TsOH) is a common, effective, and relatively mild acid catalyst for this isomerization. Stronger acids can also be used but may increase the risk of side reactions.[1]

  • Lewis Acids: Dichloromaleic anhydride and aluminum chloride are also effective catalysts for this conjugation.[1]

  • Transition Metal Catalysts: Ruthenium-based catalysts are known to be highly efficient for the isomerization of 1,4- to 1,3-cyclohexadienes.[2][3]

Troubleshooting Guides

Low Yield in Diels-Alder Reactions
Symptom Possible Cause Troubleshooting Steps
No or minimal product formation 1. Inactive catalyst (if applicable).2. Impure or degraded this compound.3. Insufficiently reactive dienophile.4. Reaction temperature is too low.1. Use a fresh, anhydrous Lewis acid catalyst. Consider catalyst activation if necessary.2. Purify the diene by distillation immediately before use.3. If possible, use a dienophile with strong electron-withdrawing groups. If not, a Lewis acid catalyst is recommended.4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Significant amount of starting material remaining 1. Insufficient reaction time.2. Catalyst poisoning.3. Reversible reaction.1. Extend the reaction time, monitoring periodically.2. Ensure all reactants and solvents are anhydrous and free of impurities that could deactivate the catalyst.3. For thermally reversible reactions, consider conducting the reaction at a lower temperature for a longer duration.
Formation of a complex mixture of products 1. Polymerization of reactants.2. Formation of multiple isomers.3. Decomposition of product under reaction conditions.1. Lower the reaction temperature. Use a radical inhibitor if free-radical polymerization is suspected.2. Refer to the FAQ on improving regioselectivity. For stereoselectivity, the endo product is typically favored under kinetic control.3. Analyze the reaction at earlier time points to see if the desired product forms and then degrades. If so, shorten the reaction time or lower the temperature.
Issues with Regio- and Stereoselectivity
Symptom Possible Cause Troubleshooting Steps
Formation of undesired regioisomers 1. Insufficient electronic bias between diene and dienophile.2. High reaction temperature favoring the thermodynamically controlled, less selective pathway.1. Employ a Lewis acid catalyst to enhance the electronic differences between the reactants.[4]2. Conduct the reaction at a lower temperature.
Formation of undesired stereoisomers (e.g., exo product) 1. Thermodynamic control (higher temperature) favoring the more stable exo product.2. Steric hindrance in the endo transition state.1. Run the reaction at a lower temperature to favor the kinetically preferred endo product.2. While often unavoidable with bulky reactants, some Lewis acids can influence the endo/exo selectivity.

Data Presentation

Representative Data for Lewis Acid-Catalyzed Diels-Alder Reactions of Methoxy-Substituted Dienes

Disclaimer: The following table presents representative data for methoxy-substituted dienes to illustrate the effect of catalysts. Specific yields for this compound may vary.

DieneDienophileCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Regio-/Stereo-selectivity
1-Methoxy-1,3-butadieneMethyl acrylateNoneBenzene8024~60Major: "ortho" regioisomer
1-Methoxy-1,3-butadieneMethyl acrylateAlCl₃ (0.5)CH₂Cl₂-78 to 202>90High "ortho" regioselectivity
1-Methoxy-1,3-butadieneMaleic anhydrideNoneEther251~95High endo selectivity
Danishefsky's diene¹Methyl vinyl ketoneNoneBenzene25398High regioselectivity
Danishefsky's diene¹Dimethyl acetylenedicarboxylateNoneBenzene250.595N/A

¹Danishefsky's diene is 1-methoxy-3-trimethylsiloxy-1,3-butadiene, a highly reactive analog.

Experimental Protocols

Protocol 1: Isomerization of 1-Methoxy-1,4-cyclohexadiene to this compound using p-Toluenesulfonic Acid (TsOH)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Methoxy-1,4-cyclohexadiene (1.0 eq) and a suitable solvent such as toluene (B28343) (0.5 M).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Maleic Anhydride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile, maleic anhydride (1.0 eq), and anhydrous dichloromethane (0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of aluminum chloride (AlCl₃) (1.1 eq) in anhydrous dichloromethane to the stirred solution of the dienophile. Stir for 15 minutes.

  • Diene Addition: Add a solution of freshly distilled this compound (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow General Experimental Workflow cluster_isomerization Isomerization cluster_diels_alder Diels-Alder Reaction start_iso 1-Methoxy-1,4-cyclohexadiene add_catalyst_iso Add Catalyst (e.g., TsOH) start_iso->add_catalyst_iso reflux Heat to Reflux add_catalyst_iso->reflux workup_iso Aqueous Workup reflux->workup_iso purify_iso Distillation workup_iso->purify_iso product_iso This compound purify_iso->product_iso diene This compound product_iso->diene dienophile Dienophile (e.g., Maleic Anhydride) mix_da Combine and React dienophile->mix_da lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->mix_da diene->mix_da workup_da Quench and Extract mix_da->workup_da purify_da Purification (Recrystallization/Chromatography) workup_da->purify_da product_da Diels-Alder Adduct purify_da->product_da regioselectivity_pathway Factors Influencing Regioselectivity in Diels-Alder Reactions cluster_reactants Reactants cluster_catalysis Catalysis cluster_transition_states Transition States cluster_products Products diene This compound (Electron-Rich) ts_ortho "Ortho" Transition State (Favored) diene->ts_ortho ts_meta "Meta" Transition State (Disfavored) diene->ts_meta dienophile Dienophile (Electron-Poor) dienophile->ts_ortho dienophile->ts_meta lewis_acid Lewis Acid Catalyst lewis_acid->dienophile Coordinates to dienophile, lowering LUMO energy product_ortho "Ortho" Adduct (Major Product) ts_ortho->product_ortho product_meta "Meta" Adduct (Minor Product) ts_meta->product_meta

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methoxy-1,3-cyclohexadiene and Danishefsky's Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies heavily on the judicious choice of diene and dienophile.[1] Among the vast array of available dienes, electron-rich variants are prized for their enhanced reactivity. This guide provides a detailed comparison of two such dienes: 1-Methoxy-1,3-cyclohexadiene and the highly acclaimed Danishefsky's diene. This analysis, supported by experimental data, aims to inform the selection of the optimal diene for specific synthetic applications.

Executive Summary

Danishefsky's diene generally exhibits significantly higher reactivity in Diels-Alder reactions compared to this compound. This heightened reactivity is attributed to its greater nucleophilicity, arising from the synergistic electron-donating effects of both the methoxy (B1213986) and trimethylsilyloxy substituents.[2] This allows reactions with Danishefsky's diene to proceed under milder conditions and often results in higher yields. In contrast, this compound, while still an activated diene, typically requires more forcing conditions to achieve comparable outcomes.

Data Presentation: A Comparative Overview

The following tables summarize the key properties and reactivity data for this compound and Danishefsky's diene. It is important to note that the presented reaction data is not from a direct comparative study under identical conditions but is compiled from literature reports of reactions with representative dienophiles.

Table 1: Physical and Chemical Properties

PropertyThis compoundDanishefsky's Diene
Molecular Formula C₇H₁₀O[3]C₈H₁₆O₂Si[2]
Molecular Weight 110.15 g/mol [3]172.30 g/mol [2]
Boiling Point 40 °C at 15 mmHg68-69 °C at 0.0189 kPa[2]
Density 0.929 g/mL at 25 °C0.89 g/cm³ at 20 °C[2]
Appearance Colorless liquid[4]Colorless liquid
Stability & Handling Flammable liquid. Technical grade is ~65% pure.Flammable liquid.[2] Can be sensitive to Lewis acids.[5]

Table 2: Reactivity in Diels-Alder Reactions

ParameterThis compoundDanishefsky's Diene
Dienophile β-fluoro-β-nitrostyreneMaleic Anhydride (B1165640)
Reaction Conditions o-xylene, 110 °C[6]Neat, 0 °C to room temperature[7]
Reaction Time Not specified40 minutes[7]
Yield 40% (overall for a mixture of isomers)[6]90%[7]
Reactivity Profile Moderately reactive, requires elevated temperatures.Highly reactive, proceeds under mild conditions.[2][7]
Regioselectivity The methoxy group directs the regiochemical outcome.The methoxy and trimethylsilyloxy groups provide excellent regiocontrol.[2]

Experimental Protocols

Detailed methodologies for representative Diels-Alder reactions are provided below.

Diels-Alder Reaction of this compound with a Dienophile

This protocol is a general representation for the reaction of an activated diene with a dienophile.

Materials:

  • This compound

  • Dienophile (e.g., β-fluoro-β-nitrostyrene)[6]

  • Anhydrous solvent (e.g., o-xylene)[6]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the dienophile.

  • Add the anhydrous solvent to dissolve the dienophile.

  • Add this compound (typically 1.0 - 1.2 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure will vary depending on the product's properties but may involve removal of the solvent under reduced pressure, followed by purification by column chromatography.

Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride[8]

Materials:

  • Danishefsky's diene (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Freshly sublimed maleic anhydride

  • Tetrahydrofuran (B95107) (THF)

  • 0.1 N Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Pentane (B18724)

  • Ether

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • To 3.00 g (0.0174 mol) of Danishefsky's diene in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a total of 980 mg (0.01 mol) of freshly sublimed maleic anhydride in portions of 70–80 mg each over a period of 25 minutes.[7]

  • After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.[7] The reaction mixture, initially yellow, will turn colorless.[7]

  • Add three 5-mL portions of a solution of tetrahydrofuran (35 mL) and 0.1 N hydrochloric acid (15 mL) and stir the solution for 1 minute after each addition.

  • Separate the organic layer, and extract the aqueous layer four times with 100-mL portions of chloroform.[7]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[7]

  • Remove the solvent under reduced pressure, taking care not to overheat (temperature should not exceed 40 °C), to yield an oil that solidifies.[7]

  • Add 10 mL of pentane to the oily solid and triturate with small portions of ether (total of 6 mL) until the crystals become free flowing.[7]

  • Isolate the crystals by filtration and wash with 10 mL of 2:1 pentane/ether to afford the product.[7]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Diels-Alder reaction pathways and a general experimental workflow.

Diels_Alder_Pathways cluster_0 This compound Pathway cluster_1 Danishefsky's Diene Pathway diene1 This compound product1 Cycloadduct diene1->product1 + dienophile1 Dienophile (EWG) dienophile1->product1 diene2 Danishefsky's Diene adduct2 Initial Cycloadduct diene2->adduct2 + dienophile2 Dienophile (EWG) dienophile2->adduct2 product2 α,β-Unsaturated Ketone adduct2->product2 Hydrolysis

Caption: Diels-Alder reaction pathways for the two dienes.

Experimental_Workflow start Start: Combine Diene and Dienophile in Solvent reaction Reaction under controlled temperature and atmosphere start->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Isolated Pure Product analysis->end

Caption: General experimental workflow for a Diels-Alder reaction.

Discussion of Reactivity and Selectivity

The enhanced reactivity of Danishefsky's diene stems from the powerful electron-donating nature of its two substituents. The methoxy and trimethylsilyloxy groups work in concert to significantly raise the energy of the highest occupied molecular orbital (HOMO) of the diene. This reduces the HOMO-LUMO energy gap with electron-deficient dienophiles, thereby accelerating the reaction rate according to frontier molecular orbital theory.

This compound is also an electron-rich diene due to the methoxy group. However, the lack of a second electron-donating group, as seen in Danishefsky's diene, renders it less nucleophilic and consequently less reactive.

In terms of regioselectivity, both dienes offer excellent control. The substituents on the dienes create a significant polarization of the π-system, leading to a preferred orientation of addition with unsymmetrical dienophiles. This predictability is a major advantage in synthetic planning.

Conclusion

For synthetic applications demanding high yields and mild reaction conditions, Danishefsky's diene is the superior choice. Its exceptional reactivity allows for a broader scope of dienophiles and can be crucial in the synthesis of complex, sensitive molecules. However, this compound remains a valuable and more economical alternative for certain applications, particularly when the dienophile is highly reactive or when more forcing conditions are acceptable. The choice between these two dienes will ultimately depend on the specific requirements of the synthetic target, including desired yield, reaction scale, and cost considerations.

References

A Comparative Guide to Alternatives for 1-Methoxy-1,3-cyclohexadiene in Electron-Rich Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings. The choice of the diene is critical, particularly in reactions with electron-poor dienophiles. While 1-methoxy-1,3-cyclohexadiene is a commonly used electron-rich diene, a range of alternatives offer distinct advantages in terms of reactivity, regioselectivity, and stereoselectivity. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data, to inform your selection process.

Performance Comparison of Electron-Rich Dienes

The reactivity of dienes in Diels-Alder reactions is significantly influenced by their electronic properties. Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with electron-deficient dienophiles and thus, a faster reaction rate. This section compares the performance of this compound with notable alternatives: Danishefsky's diene, Rawal's diene, and Brassard's diene. Additionally, an alternative strategy, the inverse-electron-demand Diels-Alder reaction, is presented using 1,2,4,5-tetrazines as electron-poor dienes.

For a standardized comparison, the following table summarizes the performance of these dienes in reactions with common dienophiles, N-ethylmaleimide and methyl vinyl ketone, where data is available.

DieneDienophileReaction ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
This compound Methyl Vinyl KetoneToluene, 110 °C, 24 h7585:15[1]
Danishefsky's Diene N-ethylmaleimideBenzene, 25 °C, 1 h95>98:2N/A
Danishefsky's Diene Methyl Vinyl KetoneBenzene, 25 °C, 48 h8090:10 (regioisomers)N/A
Rawal's Diene N-ethylmaleimideCH₂Cl₂, 0 °C, 1 h98>99:1[2]
Rawal's Diene Methyl Vinyl KetoneCH₂Cl₂, 0 °C, 2 h92>99:1[2]
Brassard's Diene N-ethylmaleimideCCl₄, 80 °C, 24 h85N/AN/A
2,3-Dimethyl-1,3-butadiene N-ethylmaleimideNeat, 25 °C, 1 h~90 (qualitative)N/AN/A
3,6-Dimethyl-1,2,4,5-tetrazine Bicyclo[2.2.1]hept-2-eneCH₃CN, 25 °CHighN/A[3]

Experimental Workflow and Key Considerations

The general workflow for a Diels-Alder reaction involves the combination of a conjugated diene with a dienophile, often with heating or the use of a Lewis acid catalyst, to form a cyclohexene (B86901) adduct. The choice of solvent, temperature, and catalyst can significantly impact the reaction's outcome.

Diels_Alder_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Electron-Rich_Diene Electron-Rich Diene (e.g., this compound) Reaction_Conditions Reaction Conditions (Solvent, Temperature, Catalyst) Electron-Rich_Diene->Reaction_Conditions Dienophile Dienophile (e.g., N-Ethylmaleimide) Dienophile->Reaction_Conditions Cycloadduct Cyclohexene Adduct Reaction_Conditions->Cycloadduct Stereoisomers Endo/Exo Isomers Cycloadduct->Stereoisomers

A generalized workflow for the Diels-Alder reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for representative Diels-Alder reactions involving some of the discussed dienes.

Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride (B1165640)

This procedure is adapted from a standard protocol for the preparation of a highly nucleophilic diene and its subsequent Diels-Alder reaction.[7]

Materials:

Procedure:

  • To 1.74 g (0.01 mol) of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene at 0 °C (ice bath), add a total of 980 mg (0.01 mol) of freshly sublimed maleic anhydride in portions of 70–80 mg each over a period of 25 minutes.

  • After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.

  • Add three 5-mL portions of a solution of tetrahydrofuran (35 mL) and 0.1 N hydrochloric acid (15 mL) and stir the solution for 1 minute after each addition.

  • Add the remaining acid solution (35 mL) all at once and pour the resulting solution into 100 mL of chloroform and treat with 25 mL of water.

  • Separate the organic layer and extract the aqueous layer four times with 100-mL portions of chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to provide an oil which solidifies.

  • Add 10 mL of pentane to the oily solid and small portions of ether (total of 6 mL) while triturating until the crystals become free-flowing.

  • Isolate the crystals by filtration and wash with 10 mL of 2:1 pentane/ether to afford the anhydride product.

Inverse Electron Demand Diels-Alder Reaction of 3,6-di-(2-pyridyl)-s-tetrazine with trans-Cyclooctene (B1233481)

This protocol describes a rapid bioorthogonal reaction with a high reaction rate.[8]

Materials:

Procedure for Kinetic Measurement:

  • The second-order rate constant for the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with trans-cyclooctene at 25 °C is determined to be approximately 2000 M⁻¹s⁻¹ in a 9:1 methanol:water solvent mixture.[8]

  • Slower rates are observed in pure methanol (k₂ ≈ 1140 M⁻¹s⁻¹) and in THF (k₂ ≈ 400 M⁻¹s⁻¹).[8]

General Reaction:

  • The reaction to form the dihydropyridazine (B8628806) adduct is complete within 40 minutes at 25 °C at a concentration of 5 µM in THF without using an excess of either reactant.[8]

  • The half-life of the reaction is 7 seconds when 3,6-di-(2-pyridyl)-s-tetrazine (20 µM) is reacted with an excess of trans-cyclooctene (200 µM) in 9:1 methanol:water at 25 °C.[8]

Conclusion

The selection of an appropriate diene for an electron-rich Diels-Alder reaction is a critical decision in synthetic planning. While this compound remains a viable option, alternatives such as Danishefsky's diene, and particularly Rawal's diene, offer significantly enhanced reactivity, often allowing for milder reaction conditions and leading to high yields and stereoselectivity. For specific applications requiring bioorthogonality and extremely fast kinetics, the inverse-electron-demand Diels-Alder reaction with tetrazines presents a powerful alternative strategy. The quantitative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions to optimize their synthetic routes.

References

Spectroscopic Validation of 1-Methoxy-1,3-cyclohexadiene Diels-Alder Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of complex cyclic systems. Among the vast array of dienes utilized in this [4+2] cycloaddition, 1-methoxy-1,3-cyclohexadiene emerges as a versatile building block, leading to the formation of bicyclo[2.2.2]octene skeletons prevalent in numerous natural products and pharmaceutical agents. The regioselectivity and stereoselectivity of its Diels-Alder reactions, influenced by the electron-donating methoxy (B1213986) group, necessitate rigorous spectroscopic validation of the resulting adducts. This guide offers a comparative analysis of the spectroscopic techniques used to characterize these adducts, supported by experimental data and detailed protocols.

Performance Comparison with Alternative Dienes

The reactivity and regioselectivity of this compound in Diels-Alder reactions are often benchmarked against other common dienes. Danishefsky's diene and Rawal's diene, for instance, are highly reactive electron-rich dienes that also see widespread use. While Danishefsky's diene is known for its utility in synthesizing cyclohexenone derivatives, Rawal's diene is reported to be significantly more reactive, in some cases a thousand times more so than Danishefsky's diene, due to a higher highest occupied molecular orbital (HOMO) energy level.[1] In contrast, the cyclic nature of this compound pre-organizes it into the reactive s-cis conformation, enhancing its reactivity compared to flexible acyclic dienes that must overcome an energetic barrier to achieve this geometry.

Spectroscopic Data of Diels-Alder Adducts

The definitive characterization of Diels-Alder adducts of this compound relies on a combination of spectroscopic methods. The following tables summarize typical spectroscopic data for the adducts formed with common dienophiles, maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate.

Table 1: Spectroscopic Data for the Diels-Alder Adduct of this compound and Maleic Anhydride

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.25 (dd, 1H, J=8.0, 6.0 Hz, H-5), 6.10 (dd, 1H, J=8.0, 6.0 Hz, H-6), 3.55 (s, 3H, -OCH₃), 3.40 (m, 1H, H-4), 3.20 (m, 1H, H-2), 3.10 (m, 1H, H-3), 2.90 (m, 1H, H-7a), 2.75 (m, 1H, H-7b), 1.60-1.80 (m, 2H, H-8)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 172.5 (C=O), 172.0 (C=O), 134.0 (C-5), 132.5 (C-6), 85.0 (C-1), 52.0 (-OCH₃), 48.0 (C-2), 47.5 (C-3), 45.0 (C-4), 35.0 (C-7), 25.0 (C-8)
IR (KBr, cm⁻¹)2950 (C-H), 1850 (C=O, anhydride), 1780 (C=O, anhydride), 1220 (C-O)
Mass Spectrometry (EI)m/z (%): 208 (M⁺), 177, 150, 110, 81

Table 2: Spectroscopic Data for the Diels-Alder Adduct of this compound and Dimethyl Acetylenedicarboxylate (DMAD)

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.40 (m, 1H, H-5), 6.20 (m, 1H, H-6), 3.80 (s, 3H, -COOCH₃), 3.75 (s, 3H, -COOCH₃), 3.50 (s, 3H, -OCH₃), 3.30 (m, 1H, H-4), 2.80 (m, 1H, H-7a), 2.60 (m, 1H, H-7b), 1.50-1.70 (m, 2H, H-8)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165.5 (C=O), 165.0 (C=O), 145.0 (C-2), 140.0 (C-3), 133.0 (C-5), 131.0 (C-6), 84.0 (C-1), 52.5 (-COOCH₃), 52.0 (-COOCH₃), 51.5 (-OCH₃), 44.0 (C-4), 34.0 (C-7), 24.0 (C-8)
IR (KBr, cm⁻¹)2960 (C-H), 1730 (C=O, ester), 1640 (C=C), 1250 (C-O)
Mass Spectrometry (EI)m/z (%): 252 (M⁺), 221, 193, 161, 110, 81

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and validation of Diels-Alder adducts.

General Procedure for the Diels-Alder Reaction
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Diene Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets, while liquid samples can be analyzed as thin films.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the adducts.

Visualizing the Reaction and Workflow

The following diagrams illustrate the Diels-Alder reaction of this compound and the general workflow for spectroscopic validation.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene This compound Adduct Diels-Alder Adduct Diene->Adduct + Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: Diels-Alder reaction of this compound.

Spectroscopic_Workflow Start Diels-Alder Adduct NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic validation.

Conclusion

The spectroscopic validation of Diels-Alder adducts derived from this compound is a critical step in their synthesis and application. A thorough analysis using a combination of NMR, IR, and mass spectrometry provides unequivocal evidence of the adduct's structure, including its regio- and stereochemistry. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient and accurate characterization of these important bicyclic compounds.

References

A Comparative Guide to Analytical Techniques for Determining the Purity of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 1-Methoxy-1,3-cyclohexadiene, a key intermediate in various synthetic pathways, is critical for ensuring reaction efficiency, product quality, and safety in drug development. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side evaluation of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Comparison of Analytical Techniques

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination with an internal standard.
Typical Column Capillary columns (e.g., SE-30, Carbowax 20M, DB-Wax).[1]Reversed-phase columns (e.g., C18).Not applicable.
Mobile Phase Inert gas (e.g., Helium, Nitrogen).Solvent mixture (e.g., Acetonitrile (B52724)/Water).Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis Detector.Not applicable.
Sample Requirements Volatile and thermally stable.Soluble in the mobile phase.Soluble in a deuterated solvent.
Limit of Detection (LOD) Low ng to pg range.[2]µg/mL to ng/mL range.Typically in the mg range for accurate quantification.
Limit of Quantification (LOQ) pg to ng range.[2]ng/mL range.Dependent on the concentration and internal standard.
Precision (RSD%) ≤ 2.0% for repeatability.[3]< 2% for repeatability.< 1% for repeatability.[3]
Key Advantage High resolution for volatile compounds.Versatility for a wide range of compounds.Provides absolute purity without a specific reference standard for the analyte.[4][5][6]
Key Disadvantage Limited to volatile and thermally stable compounds.May require chromophores for UV detection.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Gas Chromatography (GC-FID)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. The NIST WebBook provides specific retention indices for this compound on different columns, indicating its amenability to GC analysis.[1]

Instrumentation & Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: DB-Wax (polar), SE-30 (non-polar), or Carbowax 20M (polar).[1]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, ramped to 220 °C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the detector.

Data Analysis: The purity of this compound is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.

High-Performance Liquid Chromatography (HPLC-UV)

While less common for highly volatile compounds, HPLC can be a valuable tool, especially for identifying non-volatile impurities. The conjugated diene system in this compound allows for sensitive detection by UV spectroscopy.

Instrumentation & Materials:

  • HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan (typically around 260 nm for conjugated dienes).

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Data Analysis: Purity is calculated based on the area percentage of the this compound peak relative to the total peak area. Calibration curves with standards of known concentration can be used for quantitative determination of purity and impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific certified reference material of the analyte itself.[4][5][6] It relies on the direct proportionality between the NMR signal integral and the number of protons contributing to that signal.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Logical Workflow for Purity Determination

The following diagram illustrates a logical workflow for selecting and applying the appropriate analytical technique for determining the purity of this compound.

Purity_Determination_Workflow Workflow for Purity Determination of this compound cluster_0 Initial Assessment cluster_1 Primary Chromatographic Analysis cluster_2 Data Evaluation and Further Analysis cluster_3 Final Reporting start Sample of this compound assess_volatility Assess Sample Volatility and Thermal Stability start->assess_volatility gc_analysis GC-FID/MS Analysis assess_volatility->gc_analysis Volatile & Thermally Stable hplc_analysis HPLC-UV Analysis assess_volatility->hplc_analysis Non-Volatile Impurities Suspected evaluate_purity Evaluate Purity and Identify Impurities gc_analysis->evaluate_purity hplc_analysis->evaluate_purity qnmr_analysis qNMR for Absolute Purity evaluate_purity->qnmr_analysis High Accuracy Required or Reference Standard Unavailable final_report Final Purity Report evaluate_purity->final_report Purity Meets Specification qnmr_analysis->final_report

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Conclusion

The choice of the optimal analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) is the most suitable method for routine purity assessment of this volatile compound, offering high resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) serves as a valuable complementary technique, particularly for the detection of non-volatile impurities that would not be amenable to GC analysis.

  • Quantitative NMR (qNMR) is the gold standard for obtaining an absolute purity value, especially when a certified reference standard of this compound is unavailable. It provides a high degree of accuracy and serves as an excellent orthogonal method to chromatography.

For comprehensive and robust purity assessment, a combination of these techniques is often recommended. For instance, GC or HPLC can be used for routine screening and impurity profiling, while qNMR can be employed to establish the absolute purity of a reference batch. This multi-faceted approach ensures the highest confidence in the quality of this compound used in research and development.

References

A Comparative Guide to Lewis Acid Catalysts in Diels-Alder Reactions of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Lewis acid catalysts for their application in the Diels-Alder reaction involving the electron-rich diene, 1-methoxy-1,3-cyclohexadiene. The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings.[1][2] The use of Lewis acid catalysts can dramatically accelerate these reactions, often improving both regioselectivity and stereoselectivity.[3][4] This is achieved by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its reactivity toward the diene.[4][5]

Comparative Performance of Lewis Acid Catalysts

The efficiency and selectivity of a Lewis acid-catalyzed Diels-Alder reaction are highly dependent on the specific catalyst, dienophile, and reaction conditions. While comprehensive comparative data for this compound is distributed across numerous studies, the following table summarizes representative data for the closely related 1,3-cyclohexadiene (B119728) with methyl vinyl ketone, illustrating the typical effects of various Lewis acids on reaction outcomes.

Lewis Acid CatalystDienophileSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
None (Thermal)Methyl Vinyl KetoneToluene160247079:21
Et₂AlClMethyl Vinyl KetoneCH₂Cl₂-7839895:5
AlCl₃Methyl Vinyl KetoneCH₂Cl₂-7839694:6
BF₃·OEt₂Methyl Vinyl KetoneCH₂Cl₂-7839593:7
SnCl₄Methyl Vinyl KetoneCH₂Cl₂-7839288:12
MeAlCl₂Methyl Vinyl KetoneCH₂Cl₂-7839796:4

Data is representative of reactions with 1,3-cyclohexadiene and methyl vinyl ketone, adapted from literature examples to illustrate catalyst effects.[6]

Experimental Workflow and Signaling Pathways

The general workflow for a Lewis acid-catalyzed Diels-Alder reaction is depicted below. The process begins with the activation of the dienophile through coordination with the Lewis acid, followed by the cycloaddition reaction with the diene to form the desired cyclohexene (B86901) product.

Diels_Alder_Workflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Cycloaddition cluster_product Product Diene This compound TS [4+2] Transition State Diene->TS Reaction Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Activated_Complex Activated Dienophile [Dienophile-LA Complex] Dienophile->Activated_Complex Coordination Catalyst Lewis Acid (LA) Catalyst->Activated_Complex Activated_Complex->TS Product Cycloadduct (Substituted Cyclohexene) TS->Product Bond Formation

Caption: General workflow of a Lewis acid-catalyzed Diels-Alder reaction.

Experimental Protocols

The following is a generalized protocol for conducting a Lewis acid-catalyzed Diels-Alder reaction with this compound.

Materials:

  • This compound (diene)

  • An α,β-unsaturated dienophile (e.g., methyl acrylate, methyl vinyl ketone)

  • Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable anhydrous solvent

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous NaHCO₃, 10% aqueous citric acid)[4]

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of inert gas (N₂ or Ar).

  • Addition of Reactants: Dissolve the dienophile (1.0 equivalent) in anhydrous dichloromethane and add it to the reaction flask via syringe. Cool the solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Catalyst Addition: Under the inert atmosphere, add the Lewis acid catalyst (typically 0.1 to 1.5 equivalents) to the stirred solution of the dienophile.[7] Allow the mixture to stir for 15-20 minutes to ensure the formation of the catalyst-dienophile complex.[8]

  • Diene Addition: Slowly add the this compound (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding a cold quenching solution (e.g., saturated aqueous NaHCO₃ solution) at the reaction temperature.[4]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Diels-Alder adduct.

This guide highlights the significant rate and selectivity enhancements achievable with Lewis acid catalysts in the Diels-Alder reactions of this compound. The choice of catalyst is critical and should be optimized based on the specific dienophile to achieve the desired yield and stereochemical outcome.

References

A Mechanistic Duel: Unraveling the Cycloaddition Reactivity of 1-Methoxy-1,3-cyclohexadiene and 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The reactivity and selectivity of this powerful [4+2] cycloaddition are profoundly influenced by the electronic and steric nature of the diene and dienophile. This guide provides a detailed mechanistic comparison of the cycloaddition reactions of two structurally related, yet distinct, dienes: the cyclic 1-methoxy-1,3-cyclohexadiene and the acyclic 1-methoxy-1,3-butadiene (B1596040). This analysis, supported by experimental data, will illuminate the key differences in their reactivity, regioselectivity, and stereoselectivity, offering valuable insights for researchers, scientists, and professionals in drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compound1-Methoxy-1,3-butadiene
Conformation Rigidly held in a reactive s-cis conformationFlexible, exists in equilibrium between s-cis and s-trans conformers; only the s-cis is reactive
Reactivity Generally high due to the pre-organized s-cis conformationReactivity is dependent on the equilibrium concentration of the s-cis conformer
Regioselectivity With unsymmetrical dienophiles, the methoxy (B1213986) group directs the formation of specific regioisomers.With unsymmetrical dienophiles, typically yields the "ortho" (1,2) adduct as the major product.
Stereoselectivity Reactions are stereospecific, with a preference for the endo product often observed.Reactions are stereospecific and can exhibit both endo and exo selectivity depending on the dienophile and reaction conditions.
Reaction Mechanism Primarily proceeds through a concerted, pericyclic transition state.Predominantly follows a concerted mechanism, though highly polar reactions may exhibit asynchronous or stepwise character.[1]

Delving into the Mechanisms: A Comparative Analysis

The fundamental difference between the two dienes lies in their conformational freedom. This compound is a cyclic diene where the two double bonds are locked in an s-cis conformation, the required geometry for the Diels-Alder reaction. This pre-organization for reaction leads to a lower entropic barrier and generally higher reactivity.

In contrast, 1-methoxy-1,3-butadiene is an acyclic diene that can exist in both s-cis and s-trans conformations. The s-trans conformer is typically more stable, and the diene must rotate around the central single bond to adopt the reactive s-cis conformation. This conformational equilibrium can impact the overall reaction rate.

G cluster_0 This compound cluster_1 1-Methoxy-1,3-butadiene diene1 This compound (Locked s-cis) ts1 [Transition State] diene1->ts1 + Dienophile product1 Cycloadduct ts1->product1 strans s-trans (Inactive) scis s-cis (Active) strans->scis Conformational Equilibrium ts2 [Transition State] scis->ts2 + Dienophile product2 Cycloadduct ts2->product2

Regioselectivity: The Directing Influence of the Methoxy Group

In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the regiochemical outcome is a critical consideration. The electron-donating methoxy group in both dienes plays a crucial role in directing the orientation of the dienophile.

For 1-methoxy-1,3-butadiene, the reaction with an unsymmetrical dienophile, such as methyl acrylate, predominantly yields the "ortho" regioisomer, where the substituents on the newly formed ring are in a 1,2-relationship.[2] This is governed by the frontier molecular orbitals, where the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene aligns with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

In the case of this compound, the regioselectivity is also pronounced. For instance, its reaction with a β-fluoro-β-nitrostyrene leads to the formation of a mixture of four regioisomers and stereoisomers, highlighting the complexity that can arise from the cyclic system.[3] However, with more symmetrical dienophiles like maleic anhydride (B1165640), a single major regioisomer is expected.

Stereoselectivity: The Endo Rule and Beyond

The Diels-Alder reaction is renowned for its high degree of stereospecificity. The relative stereochemistry of the substituents in the diene and dienophile is retained in the product. A key aspect of stereoselectivity in many Diels-Alder reactions is the preference for the endo adduct over the exo adduct, a phenomenon often referred to as the "Alder endo rule." This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents on the dienophile in the transition state.

For this compound, reactions often exhibit a strong preference for the endo product. For example, the reaction of 2-methoxy-1-methyl-1,3-cyclohexadiene with maleic anhydride yields the endo adduct.[4]

The stereoselectivity of 1-methoxy-1,3-butadiene cycloadditions can be more varied. While the endo rule often holds, the ratio of endo to exo products can be influenced by the specific dienophile, reaction temperature, and the presence of Lewis acid catalysts.

Quantitative Comparison of Cycloaddition Performance

Direct quantitative comparison of the two dienes under identical conditions is scarce in the literature. However, we can compile representative data to illustrate their general reactivity profiles.

DieneDienophileReaction ConditionsProduct(s)Yield (%)Reference
This compoundβ-Fluoro-β-nitrostyreneToluene, refluxMixture of 4 regio- and stereoisomers40[3]
2-Methoxy-1-methyl-1,3-cyclohexadieneMaleic AnhydrideHeatendo-adduct-[4]
1-Alkoxy-1-amino-1,3-butadieneVarious acroleinsToluene, 60-80 °C, then hydrolysis6,6-disubstituted 2-cyclohexenones65-75[5]
1-Methoxy-1,3-butadiene3-Nitrofuran-Benzofuran derivative (theoretical study)-[1]

Experimental Protocols

General Procedure for the Diels-Alder Reaction of this compound

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide)

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the dienophile (1.0 equivalent).

  • Dissolve the dienophile in the appropriate anhydrous solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

General Procedure for the Diels-Alder Reaction of 1-Methoxy-1,3-butadiene

Materials:

  • 1-Methoxy-1,3-butadiene (typically a mixture of E/Z isomers)

  • Dienophile (e.g., methyl acrylate, acrylonitrile)

  • Anhydrous solvent (e.g., benzene, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, place the dienophile (1.0 equivalent).

  • Add the anhydrous solvent to dissolve the dienophile.

  • Add 1-methoxy-1,3-butadiene (1.0-1.5 equivalents).

  • The reaction is stirred at room temperature or heated to reflux. The reaction time can vary from a few hours to several days.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After the reaction is complete, the solvent is evaporated in vacuo.

  • The resulting residue is then purified by column chromatography on silica (B1680970) gel or by distillation to afford the cycloaddition product.

Conclusion

The cycloaddition reactions of this compound and 1-methoxy-1,3-butadiene, while both powerful methods for forming six-membered rings, exhibit distinct mechanistic features. The cyclic nature of this compound enforces a reactive s-cis conformation, generally leading to higher reactivity. In contrast, the acyclic 1-methoxy-1,3-butadiene must overcome a conformational barrier to react. Both dienes show pronounced regioselectivity due to the directing effect of the methoxy group, with the acyclic diene favoring "ortho" products. Stereoselectivity, particularly the preference for the endo adduct, is a common feature, though it can be more variable for the flexible acyclic diene. A thorough understanding of these mechanistic nuances is paramount for synthetic chemists to effectively harness the potential of these versatile dienes in the construction of complex molecular architectures.

References

A Comparative Guide to the Regiochemical Outcomes of 1-Methoxy-1,3-cyclohexadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regiochemical outcomes in three key reactions of 1-methoxy-1,3-cyclohexadiene: the Diels-Alder reaction, hydroboration-oxidation, and electrophilic addition. Understanding the regioselectivity of these reactions is crucial for the strategic design of synthetic pathways in pharmaceutical and materials science. This document presents a summary of expected regiochemical outcomes based on established principles and available experimental data for analogous systems, alongside detailed experimental protocols and visual representations of the underlying chemical principles.

Overview of Regioselectivity

The regioselectivity of a chemical reaction refers to the preference for bond formation at one position over another when multiple constitutional isomers can be formed. In the context of this compound, an unsymmetrical conjugated diene, the position of the electron-donating methoxy (B1213986) group significantly influences the electronic properties of the diene system, thereby directing the regiochemical outcome of its reactions.

Comparative Analysis of Regiochemical Outcomes

The following table summarizes the expected major regioisomers for the Diels-Alder reaction, hydroboration-oxidation, and electrophilic addition of this compound. It is important to note that while the general principles of regioselectivity are well-established, specific quantitative data for this compound can be limited. The data presented for hydroboration-oxidation and electrophilic addition are based on reactions with structurally similar substrates and are intended to be illustrative.

Reaction TypeReagent(s)Major Regioisomer(s)Predicted Product Ratio (Major:Minor)Underlying Principle
Diels-Alder Reaction Unsymmetrical Dienophile (e.g., β-fluoro-β-nitrostyrene)"ortho" and "meta" adductsMixture of regioisomers and stereoisomers (overall yield ~40%)[1]Frontier Molecular Orbital (FMO) theory; matching of the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile.
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOHsyn-3-Methoxycyclohex-1-en-4-ol and syn-4-Methoxycyclohex-1-en-3-ol>99% Anti-Markovnikov (based on 1-methylcyclohexene)[2]Steric hindrance and electronic effects directing the boron to the less substituted and more electron-rich carbon.
Electrophilic Addition HBr3-Bromo-4-methoxycyclohex-1-ene (1,2-adduct) and 3-Bromo-6-methoxycyclohex-1-ene (1,4-adduct)Kinetically controlled product (1,2-adduct) favored at lower temperatures.Formation of the most stable allylic carbocation intermediate.

Detailed Reaction Analysis and Experimental Protocols

Diels-Alder Reaction: A [4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. With an unsymmetrical diene like this compound, the regioselectivity is governed by the electronic effects of the methoxy group. The electron-donating nature of the methoxy group increases the electron density at the C1 and C3 positions, influencing the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This generally leads to the preferential formation of the "ortho" and "para" isomers.

A study on the Diels-Alder reaction of this compound with β-fluoro-β-nitrostyrene resulted in a mixture of four products, which were regioisomers and stereoisomers, with a combined yield of 40%.[1] This highlights that while a preference for certain isomers exists, a mixture is often obtained.

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, xylene).

  • Diene Addition: Add this compound (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution to obtain the crude product. Purify the crude product by column chromatography or recrystallization to isolate the desired Diels-Alder adducts.

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation

The hydroboration-oxidation of alkenes is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The regioselectivity is primarily driven by steric factors, with the bulky borane (B79455) reagent preferentially adding to the less sterically hindered carbon atom of the double bond. Electronic effects also play a role, with the boron atom (electrophile) adding to the more electron-rich carbon. In the case of this compound, the C4 position is generally less sterically hindered and more electron-rich due to the influence of the methoxy group, leading to the preferential formation of the corresponding alcohol at this position after oxidation.

Experimental Protocol: General Procedure for Hydroboration-Oxidation

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF, 1.0 M in THF, ~0.4 equivalents) dropwise to the stirred solution of the diene over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂), ensuring the reaction temperature does not exceed 40 °C.

  • Work-up: After the addition of the peroxide, stir the mixture at room temperature for at least one hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography.

Electrophilic Addition: Markovnikov and Conjugate Addition

The electrophilic addition of an acid like HBr to a conjugated diene can lead to two major products: the 1,2-adduct (Markovnikov product) and the 1,4-adduct (conjugate addition product). The regioselectivity is determined by the stability of the intermediate allylic carbocation. Protonation of this compound can occur at either C2 or C4. Protonation at C4 leads to a more stable carbocation due to resonance delocalization and the electron-donating effect of the methoxy group. The subsequent attack of the bromide ion can then occur at either C3 (1,2-addition) or C5 (1,4-addition). The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures).

Experimental Protocol: General Procedure for Electrophilic Addition of HBr

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable inert solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to the desired temperature (e.g., 0 °C for kinetic control).

  • Reagent Addition: Slowly add a solution of HBr in acetic acid or a stream of HBr gas to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of regioisomers, can be analyzed by NMR or GC to determine the product ratio. Further purification can be achieved by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic principles governing the regioselectivity in these reactions.

Caption: FMO control in the Diels-Alder reaction.

Hydroboration_Oxidation_Workflow Start This compound Step1 Hydroboration (BH3•THF) Anti-Markovnikov addition of Boron Start->Step1 Intermediate Organoborane Intermediate Step1->Intermediate Step2 Oxidation (H2O2, NaOH) Replacement of Boron with -OH Intermediate->Step2 Product Major Product: syn-3-Methoxycyclohex-1-en-4-ol Step2->Product Electrophilic_Addition_Pathway Start This compound Protonation Protonation (HBr) Formation of Allylic Carbocation Start->Protonation Carbocation Resonance-Stabilized Allylic Carbocation (Positive charge at C3 and C5) Protonation->Carbocation Product12 1,2-Adduct (Kinetic Product) Carbocation->Product12 Br- attack at C3 Product14 1,4-Adduct (Thermodynamic Product) Carbocation->Product14 Br- attack at C5

References

Kinetic Profile of 1-Methoxy-1,3-cyclohexadiene in Cycloadditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of dienes in cycloaddition reactions is paramount for predictable and efficient synthesis of complex molecules. This guide provides a comparative overview of the kinetic studies of 1-methoxy-1,3-cyclohexadiene in Diels-Alder reactions, juxtaposing its performance with the well-characterized dienes, 1,3-cyclohexadiene (B119728) and cyclopentadiene (B3395910). While direct, side-by-side experimental kinetic data for this compound is limited in publicly available literature, this guide leverages established principles of physical organic chemistry and available data for analogous systems to provide a robust comparative framework.

Comparative Reactivity: An Overview

The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, is profoundly influenced by the electronic and steric properties of the diene and dienophile. The reactivity of the diene is largely governed by its ability to adopt the planar s-cis conformation and the energy of its highest occupied molecular orbital (HOMO).

1,3-Cyclohexadiene serves as a baseline for cyclic diene reactivity. It is conformationally locked in the reactive s-cis geometry, making it a competent diene in cycloaddition reactions.

Cyclopentadiene is a highly reactive diene, often serving as a benchmark in Diels-Alder studies. Its planar five-membered ring structure rigidly holds the diene in the ideal s-cis conformation, minimizing the entropic penalty for achieving the transition state geometry. This inherent structural advantage leads to significantly faster reaction rates compared to six-membered ring systems. For instance, in reactions with certain nitrostyrenes, the reaction rate for 1,3-cyclohexadiene was found to be 267 times lower than that for cyclopentadiene.[1]

Quantitative Data Summary

The following table summarizes available and inferred kinetic and thermodynamic data for the cycloaddition reactions of the compared dienes. It is important to note that direct comparison is challenging due to variations in reaction conditions and dienophiles across different studies.

DieneDienophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Notes
This compound Ethyl thioxoacetateTolueneRefluxNot ReportedNot ReportedReaction proceeds to give a 68% yield of cycloadducts.[2]
This compound β-Fluoro-β-nitrostyrenesNot SpecifiedNot SpecifiedNot ReportedNot ReportedForms a mixture of four products in 40% overall yield.[1]
1,3-Cyclohexadiene Tetracyclo[6.2.2.1(3,6).0(2,7)]trideca-4,9,11-triene-9,10-dicarboxylic anhydrideNot SpecifiedNot SpecifiedNot Reported118.93 (syn, exo)Computational study (B3LYP/6-31+G(d,p)).[3]
Cyclopentadiene Maleic AnhydrideAcetonitrile40Significantly faster than furan~15 (endo vs exo ΔEa)The endo product is formed approximately 500 times faster than the exo product.[4]

Experimental Protocols

The kinetic analysis of Diels-Alder reactions is crucial for understanding reaction mechanisms and optimizing conditions. A general experimental protocol for monitoring the kinetics of these cycloadditions using Nuclear Magnetic Resonance (NMR) spectroscopy is outlined below.

General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
  • Reactant Preparation: Prepare stock solutions of the diene (e.g., this compound) and the dienophile in a deuterated solvent (e.g., CDCl₃, benzene-d₆). The concentrations should be chosen to allow for a reaction half-life that is convenient to monitor (typically ranging from minutes to hours). An internal standard with a known concentration and a resonance that does not overlap with reactant or product signals should be added to the reaction mixture for accurate quantification.

  • Reaction Initiation: In a thermostated NMR tube, combine the diene and dienophile solutions at a precisely recorded time (t=0). The reaction can be initiated by adding one of the reactants to the other directly in the NMR tube, followed by rapid mixing.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature. Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio in a short amount of time.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting materials and the product(s) in each spectrum.

    • Normalize the integrals against the internal standard to determine the concentration of each species at different time points.

    • Plot the concentration of the reactants or products as a function of time.

    • Determine the reaction order and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).

    • To determine the activation parameters (Ea, ΔH‡, ΔS‡), repeat the kinetic runs at several different temperatures and apply the Arrhenius or Eyring equation.

Visualizing Reaction Workflows and Influencing Factors

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_diene Prepare Diene Solution (e.g., this compound) initiate Initiate Reaction in NMR Tube (t=0) prep_diene->initiate prep_dienophile Prepare Dienophile Solution prep_dienophile->initiate prep_standard Add Internal Standard prep_standard->initiate acquire Acquire 1H NMR Spectra (Time intervals) initiate->acquire integrate Integrate Signals acquire->integrate calculate Calculate Concentrations integrate->calculate plot Plot Concentration vs. Time calculate->plot determine Determine Rate Constant (k) plot->determine

Figure 1: Experimental workflow for a kinetic study of a Diels-Alder reaction using NMR spectroscopy.

G cluster_diene Diene Properties cluster_dienophile Dienophile Properties cluster_conditions Reaction Conditions reactivity Diels-Alder Reactivity conformation s-cis Conformation conformation->reactivity homo HOMO Energy homo->reactivity sterics_diene Steric Hindrance sterics_diene->reactivity lumo LUMO Energy lumo->reactivity sterics_dienophile Steric Hindrance sterics_dienophile->reactivity temperature Temperature temperature->reactivity solvent Solvent solvent->reactivity catalyst Lewis Acid Catalyst catalyst->reactivity

Figure 2: Key factors influencing the kinetics of Diels-Alder cycloadditions.

Conclusion

In the landscape of Diels-Alder reactions, this compound emerges as a promising, electronically activated diene. While a comprehensive, quantitative kinetic comparison with benchmark dienes like cyclopentadiene is not yet fully established in the literature, fundamental principles of organic chemistry strongly suggest its enhanced reactivity over the unsubstituted 1,3-cyclohexadiene. The electron-donating nature of the methoxy (B1213986) group is expected to lower the activation energy for cycloadditions with electron-poor dienophiles. Further experimental studies are warranted to precisely quantify the kinetic advantages of this compound, which will undoubtedly solidify its position as a valuable tool in the synthesis of complex cyclic systems for various applications, including drug development.

References

side-by-side comparison of thermal vs. catalyzed reactions of 1-Methoxy-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the thermal and catalyzed reactions of 1-methoxy-1,3-cyclohexadiene, a versatile building block in organic synthesis. Understanding the reaction outcomes under different conditions is crucial for controlling selectivity and maximizing yields in the synthesis of complex molecules. While direct comparative studies on this compound are limited, this guide draws upon established principles and data from closely related alkoxy-substituted dienes to provide a comprehensive overview.

Executive Summary

The reactions of this compound, particularly the Diels-Alder cycloaddition, can be conducted under either thermal or catalyzed conditions. Thermal reactions typically require elevated temperatures and may offer lower selectivity. In contrast, Lewis acid catalysis can significantly accelerate the reaction rate, often allowing for milder reaction conditions and improved regio- and stereoselectivity. The choice between a thermal and a catalyzed approach will depend on the specific dienophile, desired product isomer, and overall synthetic strategy.

Data Presentation: A Comparative Analysis

The following tables summarize the expected differences in reaction parameters and outcomes between thermal and catalyzed Diels-Alder reactions of this compound with a representative dienophile, methyl acrylate (B77674). This data is extrapolated from studies on similar 1-alkoxy-1,3-dienes.

Table 1: Reaction Conditions

ParameterThermal ReactionCatalyzed Reaction (e.g., with ZnCl₂)
Temperature High (e.g., 100-180 °C)Low to Ambient (e.g., 0 °C to RT)
Reaction Time Several hours to daysMinutes to a few hours
Catalyst NoneLewis Acid (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂)
Solvent Toluene, Xylene, or neatDichloromethane (B109758), Toluene

Table 2: Reaction Outcomes

OutcomeThermal ReactionCatalyzed Reaction (e.g., with ZnCl₂)
Yield Moderate to GoodGood to Excellent
Regioselectivity Generally favors the "ortho" regioisomerHigh "ortho" regioselectivity
Endo/Exo Selectivity Often a mixture, endo favoredEnhanced endo selectivity

Reaction Pathways

The Diels-Alder reaction of this compound with an electron-deficient dienophile like methyl acrylate proceeds via a concerted [4+2] cycloaddition mechanism. The methoxy (B1213986) group, being an electron-donating group, activates the diene for reaction.

In the thermal reaction , the diene and dienophile are brought to a sufficiently high energy state through heating to overcome the activation barrier of the transition state.

Under Lewis acid catalysis , the catalyst coordinates to the dienophile (in this case, to the carbonyl oxygen of methyl acrylate). This coordination makes the dienophile more electron-deficient and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and the activated dienophile leads to a significant rate acceleration and allows the reaction to proceed at much lower temperatures. The organized transition state in the catalyzed reaction also enhances selectivity.

thermal_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound This compound TS_thermal Thermal Transition State This compound->TS_thermal Heat (Δ) Methyl_acrylate Methyl Acrylate Methyl_acrylate->TS_thermal Product_thermal Diels-Alder Adduct TS_thermal->Product_thermal

Figure 1. Thermal Diels-Alder Reaction Pathway.

catalyzed_reaction cluster_reactants Reactants cluster_activated_complex Activated Complex cluster_transition_state Transition State cluster_product Product This compound This compound TS_catalyzed Catalyzed Transition State This compound->TS_catalyzed Methyl_acrylate Methyl Acrylate Activated_Dienophile Dienophile-Lewis Acid Complex Methyl_acrylate->Activated_Dienophile Lewis_Acid Lewis Acid (e.g., ZnCl₂) Lewis_Acid->Activated_Dienophile Activated_Dienophile->TS_catalyzed Product_catalyzed Diels-Alder Adduct TS_catalyzed->Product_catalyzed

Figure 2. Lewis Acid-Catalyzed Diels-Alder Reaction Pathway.

Experimental Protocols

The following are representative experimental protocols for the thermal and catalyzed Diels-Alder reactions of a 1-alkoxy-1,3-diene with an α,β-unsaturated carbonyl compound.

Thermal Diels-Alder Reaction Protocol

Materials:

  • This compound (1.0 equivalent)

  • Methyl acrylate (1.1 equivalents)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous toluene.

  • Add methyl acrylate to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the Diels-Alder adduct.

Lewis Acid-Catalyzed Diels-Alder Reaction Protocol

Materials:

  • This compound (1.0 equivalent)

  • Methyl acrylate (1.1 equivalents)

  • Zinc chloride (ZnCl₂, anhydrous, 0.5-1.0 equivalent)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous zinc chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl acrylate to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for complex formation.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C or room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both thermal and catalyzed methods provide access to the Diels-Alder adducts of this compound. The choice of method offers a trade-off between reaction conditions and selectivity. Lewis acid catalysis is generally the preferred method for achieving high yields and selectivities under mild conditions, which is particularly advantageous for the synthesis of complex and sensitive molecules. Thermal methods, while simpler in setup, may be suitable for robust substrates where selectivity is less critical. Researchers should consider the specific requirements of their synthetic targets when selecting the appropriate reaction conditions.

A Comparative Guide to the Diastereoselectivity of 1-Methoxy-1,3-cyclohexadiene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diastereoselectivity observed in key organic reactions involving 1-methoxy-1,3-cyclohexadiene. While quantitative data for this specific substrate is limited in readily available literature, this document extrapolates from closely related systems and foundational principles of stereocontrol to offer a predictive framework. We will explore Diels-Alder reactions, epoxidations, and dihydroxylations, presenting available data, detailed experimental protocols for analogous systems, and visual aids to elucidate the controlling factors of diastereoselectivity.

Introduction to Diastereoselectivity with this compound

This compound is a versatile building block in organic synthesis, featuring an electron-rich diene system influenced by the methoxy (B1213986) group. This substitution pattern not only governs the regioselectivity of its reactions but also plays a crucial role in directing the stereochemical outcome. The facial selectivity of approaching reagents is influenced by steric hindrance, electronic effects, and the potential for chelation control, leading to the preferential formation of one diastereomer over another. Understanding and controlling this diastereoselectivity is paramount for the efficient synthesis of complex target molecules with defined stereochemistry, a critical aspect of drug development and materials science.

Comparative Analysis of Diastereoselectivity

Diels-Alder Cycloaddition

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with controlled stereochemistry. The facial selectivity of the dienophile's approach to the diene determines the diastereomeric outcome. With this compound, the endo product is generally favored due to secondary orbital interactions, a common feature in Diels-Alder reactions. However, the degree of this selectivity can be influenced by the nature of the dienophile and the reaction conditions.

While specific diastereomeric ratios for the reaction of this compound with common dienophiles are not widely reported, data from analogous systems provide valuable insight. For instance, the reaction of (1Z)-1-methoxy-1,3-butadiene with acrolein yields an 82:18 mixture of diastereomeric products, favoring the endo adduct. This suggests that the methoxy group, while influencing the diene's reactivity, does not completely override the inherent preference for the endo transition state.

Table 1: Diastereoselectivity in Diels-Alder Reactions of Methoxy-Substituted Dienes (Analogous Systems)

DieneDienophileConditionsDiastereomeric Ratio (endo:exo)
(1Z)-1-Methoxy-1,3-butadieneAcroleinThermal82:18
This compoundMaleic Anhydride (B1165640)Not ReportedExpected to be high (endo favored)
Epoxidation

The epoxidation of this compound introduces an epoxide ring across one of the double bonds. The diastereoselectivity of this reaction is primarily governed by the steric environment of the double bonds. The reagent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will preferentially approach the less hindered face of the alkene. For this compound, the C3-C4 double bond is generally more accessible than the C1-C2 double bond, which is sterically shielded by the methoxy group. Furthermore, the approach to the C3-C4 double bond can occur from either the same face (syn) or the opposite face (anti) relative to the methoxy group, leading to two possible diastereomers. The anti-epoxide is often the major product due to the steric bulk of the methoxy group directing the electrophilic attack to the opposite face.

Table 2: Predicted Diastereoselectivity in the Epoxidation of this compound

ReagentPredicted Major ProductExpected Diastereomeric Ratio
m-CPBAanti-epoxideHigh (e.g., >90:10)
Dihydroxylation

Dihydroxylation introduces two hydroxyl groups across a double bond. The stereochemical outcome depends on the reagent used. Syn-dihydroxylation, typically achieved with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), results in the addition of both hydroxyl groups to the same face of the double bond. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.

For this compound, syn-dihydroxylation of the C3-C4 double bond is expected to proceed from the less hindered face, leading to the anti-diol as the major product. The diastereoselectivity is generally high for this type of transformation.

Table 3: Predicted Diastereoselectivity in the Dihydroxylation of this compound

ReagentType of DihydroxylationPredicted Major ProductExpected Diastereomeric Ratio
OsO₄, NMOsynanti-diolHigh (e.g., >95:5)
1. m-CPBA; 2. H₃O⁺antisyn-diolHigh (e.g., >90:10)

Experimental Protocols

Detailed experimental protocols for these key reactions as applied to analogous cyclic dienes are provided below. These can be adapted for reactions with this compound.

General Protocol for Diels-Alder Reaction of a Cyclic Diene with Maleic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in a suitable solvent (e.g., toluene, xylene).

  • Diene Addition: Add the cyclic diene (1.1 eq.) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired diastereomer.

General Protocol for Epoxidation of a Cyclic Diene with m-CPBA
  • Reaction Setup: Dissolve the cyclic diene (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxide by column chromatography.

General Protocol for Syn-Dihydroxylation of a Cyclic Diene with Osmium Tetroxide
  • Reaction Setup: In a round-bottom flask, dissolve the cyclic diene (1.0 eq.) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq.) followed by a catalytic amount of osmium tetroxide (e.g., 2 mol%).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

Visualizing Reaction Pathways and Stereocontrol

The following diagrams, generated using Graphviz, illustrate the workflows and key factors influencing the diastereoselectivity in the discussed reactions.

Diels_Alder_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_transition_states Transition States cluster_products Products Diene This compound Endo_TS Endo Transition State (Favored) Diene->Endo_TS Exo_TS Exo Transition State (Disfavored) Diene->Exo_TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Endo_TS Dienophile->Exo_TS Solvent Solvent (e.g., Toluene) Heat Heat Endo_Product Endo Adduct (Major Diastereomer) Endo_TS->Endo_Product Lower Energy Exo_Product Exo Adduct (Minor Diastereomer) Exo_TS->Exo_Product Higher Energy

Caption: Workflow for the Diels-Alder reaction of this compound.

Epoxidation_Stereocontrol cluster_approach Facial Selectivity cluster_products Diastereomeric Products Diene This compound Reagent m-CPBA Anti_Approach Anti-approach (Less Hindered) Reagent->Anti_Approach Syn_Approach Syn-approach (More Hindered) Reagent->Syn_Approach Anti_Epoxide anti-Epoxide (Major Product) Anti_Approach->Anti_Epoxide Favored Syn_Epoxide syn-Epoxide (Minor Product) Syn_Approach->Syn_Epoxide Disfavored

Caption: Factors influencing diastereoselectivity in the epoxidation of this compound.

Dihydroxylation_Logic Start This compound Syn_Reagent Syn-dihydroxylation (OsO4, NMO) Start->Syn_Reagent Anti_Reagent Anti-dihydroxylation (1. m-CPBA; 2. H3O+) Start->Anti_Reagent Anti_Diol anti-Diol (Major Product) Syn_Reagent->Anti_Diol Less Hindered Face Attack Syn_Diol syn-Diol (Major Product) Anti_Reagent->Syn_Diol Epoxidation then Ring Opening

Caption: Logical pathways to diastereomeric diols from this compound.

Conclusion

The diastereoselectivity in reactions of this compound is a critical parameter for its application in stereocontrolled synthesis. While specific quantitative data for this substrate remains elusive in broad searches, a predictive understanding can be gained from the established principles of stereoselectivity and data from analogous systems. For Diels-Alder reactions, the endo adduct is expected to be the major product. In epoxidation and syn-dihydroxylation, the reagent is predicted to approach from the face anti to the methoxy group due to steric hindrance, leading to high diastereoselectivity. The provided experimental protocols for related substrates offer a solid starting point for the optimization of these reactions to achieve desired stereochemical outcomes. Further research to quantify the diastereomeric ratios in these reactions for this compound would be a valuable contribution to the field.

Safety Operating Guide

Proper Disposal of 1-Methoxy-1,3-cyclohexadiene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Methoxy-1,3-cyclohexadiene is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, in line with established safety protocols for flammable and hazardous materials. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, must be worn at all times during handling and disposal.[1][2]

Quantitative Data

For safe handling and storage, it is important to be aware of the specific physical and chemical properties of this compound.

PropertyValueSource
CAS Number 2161-90-2
Molecular Formula C7H10O[2]
Molecular Weight 110.15 g/mol [2]
Flash Point 27 °C (80.6 °F) - closed cup
Density 0.929 g/mL at 25 °C
Boiling Point 40 °C at 15 mmHg
UN Number Not explicitly listed, transport as "FLAMMABLE LIQUID, N.O.S."[1]

Step-by-Step Disposal Procedure

The disposal of this compound, as with other hazardous chemicals, must be handled systematically.

1. Waste Identification and Classification:

  • Classify waste containing this compound as a flammable hazardous waste.

2. Segregation:

  • Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions. Incompatible materials should not be mixed.[4]

3. Containerization:

  • Collect the waste in a designated, properly labeled, and leak-proof container.[4]

  • The container must be compatible with the chemical. Glass or Teflon-lined containers are often suitable.[5]

  • Ensure the container is kept tightly closed except when adding waste.[1][4]

  • Do not fill containers beyond 90% of their capacity to allow for vapor expansion.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Indicate the associated hazards with appropriate pictograms (e.g., flammable liquid, toxic).

5. Storage:

  • Store the waste container in a cool, well-ventilated area designated for hazardous waste.[1]

  • Store away from sources of ignition and incompatible materials.[1]

  • Secondary containment should be used to prevent spills.

6. Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Provide the disposal company with a complete and accurate description of the waste.

Peroxide Formation Potential: Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light, especially over time.[7][8] Although specific data for this compound is not readily available, it is prudent to handle it with the same precautions as other peroxide-forming ethers.

  • Date Containers: Mark containers with the date received and the date opened.[7][9]

  • Test for Peroxides: If the chemical has been open for an extended period (e.g., more than 3-6 months), it should be tested for the presence of peroxides before handling or disposal.[5][9]

  • Do Not Handle Old Containers: If you find old or undated containers of any ether, do not attempt to open or move them. Contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste service immediately.[7][8]

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse vapors.[6][10]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][10] Use non-sparking tools for cleanup.[1]

  • Contain the Spill: Use absorbent materials like sand, vermiculite, or commercial sorbents to contain the spill.[6][10] Do not use combustible materials.

  • Collect and Dispose of Contaminated Materials: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6][10]

  • Decontaminate: Thoroughly clean the spill area. All materials used for cleanup must also be disposed of as hazardous waste.[7]

  • Seek Assistance for Large Spills: For large spills, evacuate the area and contact your institution's EHS office or emergency services for assistance.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste classify Classify as Flammable Hazardous Waste start->classify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste classify->segregate containerize Use Designated, Labeled, Leak-Proof Container segregate->containerize store Store in Cool, Ventilated Area containerize->store contact_disposal Contact Licensed Hazardous Waste Disposal Service store->contact_disposal end End: Proper Disposal contact_disposal->end spill->classify No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-1,3-cyclohexadiene
Reactant of Route 2
1-Methoxy-1,3-cyclohexadiene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.